KRN4884
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-N'-[2-(2-chlorophenyl)ethyl]-N-cyanopyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-14-4-2-1-3-11(14)5-6-20-15(21-10-17)12-7-13(18)9-19-8-12/h1-4,7-9H,5-6,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGLGOGSZCDCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C(C2=CC(=CN=C2)N)NC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of KRN4884: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a novel pyridinecarboxamidine derivative that has been identified as a potent and long-acting vasodilator. Its mechanism of action is primarily centered on its function as a potassium channel opener, specifically targeting the ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This targeted action leads to hyperpolarization of the cell membrane, resulting in the relaxation of blood vessels and a subsequent antihypertensive effect. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively activating a specific subtype of ATP-sensitive potassium (K-ATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. The targeted channel is a hetero-octameric complex composed of the inwardly rectifying potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B. This particular subunit composition is predominantly found in vascular smooth muscle cells.
The activation of the Kir6.1/SUR2B channel by this compound leads to an increase in the efflux of potassium ions (K+) from the vascular smooth muscle cells. This net outward movement of positive charge results in the hyperpolarization of the cell membrane. Hyperpolarization, in turn, leads to the closure of voltage-dependent calcium channels (VDCCs). The subsequent decrease in intracellular calcium concentration reduces the activity of calcium-dependent signaling pathways that are essential for muscle contraction. This cascade of events ultimately leads to the relaxation of the vascular smooth muscle, vasodilation, and a decrease in peripheral vascular resistance, which manifests as a potent and sustained antihypertensive effect.
Notably, the vasodilatory action of this compound can be antagonized by glibenclamide, a well-characterized K-ATP channel blocker, which further confirms its mechanism of action. Furthermore, studies have indicated that this compound does not affect voltage-dependent Ca2+ or delayed rectifier K+ channel currents, highlighting its selectivity for K-ATP channels.
Beyond its primary vascular effects, this compound has also been observed to influence lipid metabolism. Research has shown that it can lead to a reduction in serum triglyceride levels. This effect is attributed to an enhancement of lipoprotein lipase (LPL) activity in peripheral tissues, which is responsible for the hydrolysis of triglycerides.
Data Presentation
Table 1: Comparative Potency of this compound in Vasorelaxation
| Compound | Relative Potency vs. Levcromakalim (Rat Aorta) | Relative Potency vs. Nilvadipine (Rat Aorta) |
| This compound | Approximately 26-fold more potent | Approximately 10-fold less potent |
Source: Antihypertensive properties of this compound, a novel long-lasting potassium channel opener.
Table 2: In Vivo Hemodynamic Effects of this compound in Anesthetized Normotensive Rats
| Compound | Intravenous Dose Range | Effect on Mean Blood Pressure | Effect on Heart Rate | Duration of Action |
| This compound | 1-10 µg/kg | Dose-dependent decrease | Slight increase | Longer than Levcromakalim |
| Ki1769 | 10-100 µg/kg | Dose-dependent decrease | Slight increase | Shorter than this compound |
| Ki3005 | 3-30 µg/kg | Dose-dependent decrease | Slight increase | Shorter than this compound |
Source: In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of this compound.
Isolated Aortic Ring Vasorelaxation Assay
This ex vivo experiment is fundamental for assessing the direct vasodilatory effect of this compound on vascular tissue.
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
Adherent connective and fatty tissues are removed, and the aorta is cut into rings of 3-4 mm in length.
-
The endothelial layer may be mechanically removed for some experiments to determine if the effect is endothelium-dependent.
-
-
Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
The upper hook is connected to an isometric force transducer to record changes in tension.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
-
-
Procedure:
-
After equilibration, the viability of the rings is assessed by contracting them with 60 mM KCl.
-
The rings are then washed and allowed to return to baseline.
-
A stable contraction is induced by adding a vasoconstrictor, typically phenylephrine (1 µM) or KCl (25 mM).
-
Once the contraction reaches a plateau, cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) are added to the organ bath to generate a concentration-response curve.
-
To confirm the mechanism, experiments can be repeated in the presence of a K-ATP channel blocker, such as glibenclamide (1-10 µM), which is added 20-30 minutes before the vasoconstrictor.
-
-
Data Analysis:
-
The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
The EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.
-
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated vascular smooth muscle cells to confirm the activation of K-ATP channels by this compound.
-
Cell Preparation:
-
Vascular smooth muscle cells are enzymatically isolated from a relevant artery (e.g., rabbit femoral artery).
-
The artery is minced and incubated in a low-Ca2+ solution containing enzymes such as papain and collagenase to digest the extracellular matrix and isolate single cells.
-
The isolated cells are stored in a low-Ca2+ solution at 4°C until use.
-
-
Recording Solutions:
-
Bath Solution (External): Typically contains (in mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): Typically contains (in mM): K-aspartate 100, KCl 40, MgCl2 1, EGTA 10, HEPES 10, and ATP 2; pH adjusted to 7.2 with KOH.
-
-
Procedure:
-
A drop of the cell suspension is placed in a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a resistance of 3-5 MΩ when filled with the internal solution is brought into contact with a single cell.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The cell membrane under the pipette is then ruptured by applying a brief pulse of suction, establishing the "whole-cell" configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Voltage steps are applied to elicit membrane currents, which are recorded using a patch-clamp amplifier.
-
This compound is applied to the bath solution, and the change in outward K+ current is measured.
-
The specificity of the effect is confirmed by the subsequent application of glibenclamide, which should reverse the this compound-induced current.
-
-
Data Analysis:
-
The magnitude of the this compound-induced outward current is quantified at various concentrations to establish a dose-response relationship.
-
The current-voltage (I-V) relationship can be determined to characterize the properties of the activated channel.
-
Lipoprotein Lipase (LPL) Activity Assay
This assay is used to quantify the effect of this compound on the activity of LPL in tissue or plasma samples.
-
Sample Preparation:
-
Rats are administered this compound (e.g., orally for a set number of days).
-
Adipose tissue and skeletal muscle are collected, and LPL is extracted.
-
Alternatively, post-heparin plasma can be collected by injecting heparin intravenously to release LPL from the endothelial surface into the bloodstream.
-
-
Assay Principle:
-
The assay typically uses a radiolabeled or fluorescently labeled triacylglycerol substrate.
-
LPL in the sample hydrolyzes the substrate, releasing labeled free fatty acids.
-
The amount of released labeled fatty acids is then quantified, which is directly proportional to the LPL activity.
-
-
Procedure (using a fluorescent substrate):
-
Tissue extracts or plasma samples are incubated with a fluorogenic triglyceride analog substrate in an appropriate buffer.
-
The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The fluorescence generated from the hydrolysis of the substrate is measured using a fluorometer.
-
A standard curve is generated using purified LPL of known activity to quantify the LPL activity in the samples.
-
-
Data Analysis:
-
LPL activity is typically expressed as units per gram of tissue or per milliliter of plasma (e.g., µmol of fatty acid released per hour).
-
The LPL activity in the this compound-treated group is compared to that of a vehicle-treated control group to determine the effect of the compound.
-
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound activates K-ATP channels, leading to vasodilation.
Experimental Workflow for Isolated Aortic Ring Assay
Caption: Workflow for assessing this compound's vasorelaxant effect.
Logical Flow of a Whole-Cell Patch Clamp Experiment
Caption: Logic flow for measuring K-ATP channel currents with this compound.
KRN4884: A Technical Guide to a Novel Pyridinecarboxamidine-Based K-ATP Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
KRN4884, chemically identified as 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a potent pyridinecarboxamidine derivative that has demonstrated significant vasodilatory effects. Its mechanism of action is primarily attributed to the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
This compound is a novel small molecule that has garnered interest for its potential as a therapeutic agent in cardiovascular diseases, particularly hypertension. As a member of the pyridinecarboxamidine class of compounds, its primary pharmacological effect is potent vasodilation. This is achieved through the activation of K-ATP channels, which leads to hyperpolarization of vascular smooth muscle cells, subsequent closure of voltage-gated calcium channels, and ultimately, muscle relaxation. This guide will delve into the technical details of this compound, presenting its known characteristics and the experimental methodologies used to elucidate them.
Chemical Synthesis
The synthesis of this compound involves a multi-step process starting from 3-pyridinecarbonitrile derivatives. A key step is the introduction of an amino group at the 5-position of the pyridine ring, which has been shown to significantly enhance its antihypertensive activity and prolong its duration of action following oral administration. The synthesis culminates in the formation of the N-arylalkyl-N'-cyano-3-pyridinecarboxamidine structure.
While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy has been outlined in the scientific literature. The process involves the reaction of a substituted pyridinecarboximidoyl chloride with a cyanamide derivative, followed by the introduction of the 2-(2-chlorophenyl)ethyl side chain.
Mechanism of Action: K-ATP Channel Opening
The principal mechanism underlying the vasodilatory effect of this compound is the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.
Signaling Pathway
The activation of K-ATP channels by this compound initiates a signaling cascade that leads to vasodilation. This process can be visualized as follows:
KRN4884: An In-Depth Technical Guide on its K+ Channel Opening Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent and long-acting opener of ATP-sensitive potassium (KATP) channels. As a pyridinecarboxamidine derivative, its mechanism of action centers on the hyperpolarization of cell membranes, leading to vasodilation and other physiological effects. This technical guide provides a comprehensive overview of the K+ channel opening properties of this compound, detailing its mechanism of action, quantitative electrophysiological data, and the experimental protocols used to elucidate these characteristics.
Core Mechanism of Action
This compound selectively targets and activates ATP-sensitive potassium (KATP) channels. In vascular smooth muscle cells, the primary target is the KATP channel subtype composed of the inwardly rectifying potassium channel subunit Kir6.1 and the sulfonylurea receptor 2B (SUR2B) subunit.[1] The opening of these channels by this compound leads to an efflux of potassium ions (K+) from the cell, following the electrochemical gradient. This efflux of positive charge results in hyperpolarization of the cell membrane.
The hyperpolarized state of the membrane potential causes the closure of voltage-dependent Ca2+ channels, thereby reducing the influx of extracellular Ca2+ into the cell. The subsequent decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation. The effects of this compound can be antagonized by glibenclamide, a well-known KATP channel blocker, which confirms its mechanism of action.[1]
Quantitative Data on K+ Channel Opening Properties
The following tables summarize the key quantitative parameters of this compound's effects on K+ channels and its vasodilatory properties.
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Cell Type | Comments |
| Single-Channel Conductance | 47 pS | Rabbit Femoral Arterial Myocytes | Activated in the presence of ADP.[1] |
| Reversal Potential | -78 mV | Rabbit Femoral Arterial Myocytes | Measured under whole-cell clamp conditions with 5.9 mM external K+.[1] |
| Potency vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes | In activating ATP-sensitive K+ current (IK-ATP).[1] |
Table 2: Vasorelaxant Properties of this compound
| Parameter | EC50 (log M) | Tissue | Pre-contraction Agent |
| Vasorelaxation | -8.54 ± 0.54 | Human Internal Mammary Artery | Angiotensin II |
| Vasorelaxation | -6.14 ± 0.15 | Human Internal Mammary Artery | Noradrenaline |
| Vasorelaxation | -6.69 ± 0.34 | Human Internal Mammary Artery | Endothelin-1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced vasodilation and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound-induced vasodilation.
References
An In-depth Technical Guide to the In Vitro Vasodilating Effects of KRN4884
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the in vitro vasodilating properties of KRN4884, a novel pyridinecarboxamidine derivative. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies used for its evaluation.
Mechanism of Action: K-ATP Channel Opening
This compound exerts its vasodilating effect primarily by acting as a potent ATP-sensitive potassium (K-ATP) channel opener in vascular smooth muscle cells.[1][2][3] The activation of these channels is a critical step that links the cell's metabolic state to its membrane potential.[4][5] The subsequent signaling cascade proceeds as follows:
-
K-ATP Channel Activation: this compound directly stimulates the opening of K-ATP channels on the plasma membrane of vascular smooth muscle cells.
-
Potassium Efflux & Hyperpolarization: The opening of these channels leads to an increased efflux of potassium (K+) ions out of the cell, causing the cell membrane to hyperpolarize (become more negatively charged).
-
Inhibition of Voltage-Gated Calcium Channels: This membrane hyperpolarization deactivates voltage-dependent L-type calcium (Ca²⁺) channels.
-
Reduced Intracellular Calcium: The inhibition of these channels prevents the influx of extracellular Ca²⁺, thereby reducing the overall intracellular free Ca²⁺ concentration.
-
Decreased Myosin Light Chain Phosphorylation: Lower intracellular Ca²⁺ levels lead to reduced activation of calmodulin and myosin light chain kinase, resulting in the dephosphorylation of myosin light chains.
-
Vascular Smooth Muscle Relaxation: This dephosphorylation prevents the formation of cross-bridges between actin and myosin filaments, leading to vascular smooth muscle relaxation and, consequently, vasodilation.
Furthermore, some evidence suggests that this compound may also decrease the sensitivity of the contractile elements to calcium, contributing to its potent relaxant effect. This entire mechanism is consistently shown to be inhibited by glibenclamide, a specific blocker of K-ATP channels, confirming the central role of this pathway.
Quantitative Data on Vasodilating Effects
This compound produces potent, concentration-dependent relaxation in a variety of isolated vascular preparations from both animal and human sources.
Table 1: In Vitro Vasorelaxant Effects of this compound on Rat Aorta
| Pre-contraction Agent | This compound Concentration Range (M) | Key Observations | Reference |
| 25 mM KCl | 10⁻¹⁰ - 10⁻⁵ | Produced concentration-dependent relaxation. | |
| A23187 (1 µM) | 10⁻¹⁰ - 10⁻⁵ | Exerted a potent relaxant effect, stronger than that of nifedipine. | |
| Not Specified | 10⁻¹⁰ - 10⁻⁶ | Showed ~100-fold and ~10-fold greater potency than Ki1769 and Ki3005, respectively. |
Table 2: Vasorelaxant Effects of this compound on Human Internal Mammary Artery (IMA)
| Pre-contraction Agent | EC₅₀ (-log M) | Maximal Relaxation (%) | Key Observations | Reference |
| Angiotensin II (ANG II) | 8.54 ± 0.54 | 94.2 ± 3.2 | Potent relaxation; significantly lower EC₅₀ compared to NA or ET-1. | |
| Noradrenaline (NA) | 6.14 ± 0.15 | 93.7 ± 4.1 | Marked relaxation. | |
| 5-Hydroxytryptamine (5-HT) | Not Reported | 80.8 ± 4.9 | Marked relaxation. | |
| Endothelin-1 (ET-1) | 6.69 ± 0.34 | 72.9 ± 5.5 | Significantly less relaxation compared to ANG II or NA-induced contractions. |
Data presented as mean ± SEM. EC₅₀ represents the molar concentration of an agonist that produces 50% of the maximal possible response.
The data indicate that the vasorelaxant effect of this compound is vasoconstrictor-selective in human arteries, with significantly greater efficacy against contractions induced by Angiotensin II and Noradrenaline compared to Endothelin-1.
Experimental Protocols
The in vitro vasodilating properties of this compound are typically assessed using organ bath experiments, which measure the isometric tension of isolated vascular rings.
General Organ Bath Methodology
-
Tissue Preparation:
-
Vascular tissues, such as the thoracic aorta from Wistar rats or surplus segments of the human internal mammary artery (IMA) from patients undergoing coronary surgery, are carefully dissected.
-
The artery is cleaned of adhering connective tissue and cut into rings (typically 2-4 mm in length). For some experiments, the endothelium may be mechanically removed to assess its role.
-
-
Mounting:
-
The arterial rings are mounted between two L-shaped stainless-steel hooks or wires in an organ bath chamber.
-
The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.
-
-
Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).
-
The viability of the smooth muscle is confirmed by inducing a contraction with a depolarizing agent like KCl (e.g., 60-80 mM).
-
-
Pre-contraction:
-
After washout and return to baseline tension, a stable submaximal contraction is induced using a specific vasoconstrictor agent (e.g., Noradrenaline, Angiotensin II, Endothelin-1, or KCl).
-
-
Concentration-Response Curve Generation:
-
Once the contraction reaches a stable plateau, this compound is added to the bath in a cumulative manner, with concentrations increasing in a stepwise logarithmic fashion (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
The relaxant response is recorded as the percentage decrease from the pre-contracted tension.
-
-
Data Analysis:
-
The recorded data are used to construct concentration-response curves.
-
Key parameters such as EC₅₀ (potency) and Emax (maximal relaxation/efficacy) are calculated from these curves using non-linear regression analysis.
-
Antagonism Studies
To confirm the mechanism of action, experiments are repeated in the presence of a specific antagonist.
-
Protocol: Arterial rings are pre-treated with glibenclamide (e.g., 1-10 µM), a known K-ATP channel blocker, for a period (e.g., 20-30 minutes) before the addition of the pre-contraction agent. The concentration-response curve for this compound is then generated and compared to the curve obtained in the absence of the antagonist. A rightward shift in the concentration-response curve indicates competitive antagonism, confirming that this compound's effect is mediated through K-ATP channels.
References
- 1. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of ATP-sensitive potassium channels in cellular function and protection in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and pathophysiological roles of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Hemodynamic Profile of KRN4884: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a novel pyridinecarboxamidine derivative that has demonstrated potent vasodilatory effects in preclinical studies. Its mechanism of action is centered on the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This targeted action leads to hyperpolarization of the cell membrane, subsequent closure of voltage-dependent calcium channels, and ultimately, vasorelaxation. This whitepaper provides a comprehensive overview of the in vivo hemodynamic effects of this compound, based on available preclinical data. It is intended to serve as a technical guide for researchers and professionals involved in cardiovascular drug development.
Mechanism of Action: KATP Channel Opening
This compound exerts its vasodilatory effects by acting as a potent opener of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2] This action leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane. The change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and subsequent vasodilation. The effects of this compound can be attenuated by glibenclamide, a known KATP channel blocker, confirming its mechanism of action.[1][2]
Quantitative Hemodynamic Data
The following tables summarize the key quantitative data from in vivo preclinical studies of this compound in various animal models.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Normotensive Rats
| Dose (µg/kg, i.v.) | Change in Mean Blood Pressure | Change in Heart Rate | Duration of Action | Reference |
| 1 - 10 | Dose-dependent decrease | Slight increase | Longer than Ki1769 and Ki3005 | [1] |
Table 2: Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Parameter | Dose (µg/kg, i.v.) | Observed Effect | Comparison with Other Agents | Reference |
| Mean Blood Pressure (MBP) | 3 and 10 | Decrease | Longer duration than levcromakalim and nifedipine; similar to nilvadipine | |
| Heart Rate (HR) | 3 and 10 | Slight increase | Levcromakalim, nilvadipine, and nifedipine had no effect | |
| Total Peripheral Vascular Resistance (TPR) | 3 and 10 | Decrease | Longer duration than levcromakalim and nifedipine; shorter than nilvadipine | |
| Coronary Vascular Resistance (CVR) | 3 and 10 | Decrease (greater than TPR decrease) | Longer duration than levcromakalim and nifedipine; shorter than nilvadipine | |
| Aortic Blood Flow (AoF) | 3 and 10 | Increase | - | |
| Coronary Blood Flow (CBF) | 3 and 10 | Increase | - | |
| Left Ventricular dP/dt | 3 and 10 | No significant change | Nifedipine caused a dose-dependent reduction |
Experimental Protocols
The following are generalized descriptions of the experimental protocols used in the preclinical evaluation of this compound's hemodynamic effects, based on the available literature.
In Vivo Hemodynamic Assessment in Anesthetized Rats
A generalized workflow for assessing the hemodynamic effects of this compound in rats is as follows:
-
Animal Model: Male Wistar rats were typically used.
-
Anesthesia: Animals were anesthetized, often with an agent known to have minimal interference with cardiovascular reflexes.
-
Surgical Preparation: Catheters were implanted in a carotid artery for the measurement of arterial blood pressure and in a jugular vein for the intravenous administration of this compound.
-
Hemodynamic Monitoring: A pressure transducer connected to the arterial catheter was used to continuously monitor blood pressure. Heart rate was derived from the blood pressure waveform.
-
Drug Administration: this compound was administered intravenously in a dose-dependent manner.
-
Glibenclamide Co-administration: In some experiments, the KATP channel blocker glibenclamide (20 mg/kg, i.v.) was administered prior to this compound to confirm the mechanism of action.
In Vivo Hemodynamic Assessment in Anesthetized Dogs
The experimental setup for canine studies was more extensive to allow for a more detailed cardiovascular assessment.
-
Animal Model: Anesthetized dogs of either sex were used.
-
Surgical Preparation and Instrumentation:
-
A catheter was placed in a femoral artery for monitoring systemic arterial blood pressure.
-
A catheter was advanced into the left ventricle for the measurement of left ventricular pressure and the calculation of dP/dt.
-
Electromagnetic flow probes were placed around the ascending aorta and the left anterior descending coronary artery to measure aortic and coronary blood flow, respectively.
-
-
Hemodynamic Calculations:
-
Mean blood pressure was calculated from the arterial pressure waveform.
-
Total peripheral vascular resistance was calculated as the mean arterial pressure divided by the aortic blood flow.
-
Coronary vascular resistance was calculated as the mean arterial pressure divided by the coronary blood flow.
-
-
Drug Administration: this compound and comparator drugs were administered intravenously.
Clinical Data
To date, there is a lack of publicly available clinical trial data specifically detailing the in vivo hemodynamic effects of this compound in human subjects. The primary focus of the limited clinical investigations appears to have been on other therapeutic areas, such as neuropathic pain. Therefore, the translation of the potent preclinical hemodynamic effects to the clinical setting remains to be fully elucidated.
Conclusion
Preclinical evidence strongly supports this compound as a potent vasodilator that acts through the opening of ATP-sensitive potassium channels in vascular smooth muscle. In vivo studies in rats and dogs have consistently demonstrated its ability to reduce blood pressure and vascular resistance, with a particularly pronounced effect on the coronary vasculature. The long duration of its hypotensive action is a noteworthy characteristic. While the preclinical profile of this compound is well-defined, the absence of dedicated clinical studies on its hemodynamic effects in humans represents a significant data gap. Further investigation is warranted to determine the therapeutic potential of this compound in cardiovascular diseases such as hypertension and angina.
References
- 1. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Effects of KRN4884 on Vascular Smooth Muscle Cells
This technical guide provides a comprehensive overview of the molecular and cellular effects of this compound, a novel potassium channel opener, on vascular smooth muscle cells (VSMCs). The information presented herein is synthesized from peer-reviewed scientific literature to support further research and development in cardiovascular pharmacology.
Core Mechanism of Action
This compound is a potent and specific opener of ATP-sensitive potassium (K-ATP) channels in the vascular smooth muscle. Its primary mechanism involves the activation of a specific type of K-ATP channel, leading to a cascade of events that result in vasodilation.
Interaction with K-ATP Channels
This compound selectively targets the vascular-type K-ATP channel, which is a complex composed of the inward-rectifier potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B.[1] The activation of this channel by this compound is significantly more potent than that of other K+ channel openers like levcromakalim, with reports indicating it is approximately 43 times more potent in activating the ATP-sensitive K+ current (I(K-ATP)).[1] This interaction leads to an increased efflux of potassium ions from the VSMC.
Electrophysiological Effects
The opening of K-ATP channels and the subsequent outward flow of K+ ions result in hyperpolarization of the vascular smooth muscle cell membrane.[1] This change in membrane potential makes it more difficult for voltage-dependent calcium channels to open. Consequently, this compound does not directly affect voltage-dependent Ca2+ or delayed rectifier K+ channel currents.[1] The hyperpolarization-induced reduction in calcium influx is a key factor in its vasodilatory effect.[2]
Effects on Intracellular Calcium and Contractile Machinery
Beyond its impact on calcium influx, this compound's vasodilating mechanism also involves a reduction in the calcium sensitivity of the contractile elements within the VSMCs. This dual action—reducing intracellular calcium concentration and desensitizing the contractile apparatus to calcium—contributes to its potent vasorelaxant properties. The effects of this compound can be reversed by glibenclamide, a known K-ATP channel blocker.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the effects of this compound on vascular smooth muscle cells from various experimental models.
| Parameter | Value | Species/Tissue | Reference |
| Potency vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes | |
| Concentration for Relaxation | 10⁻¹⁰ - 10⁻⁵ M | Rat Aorta | |
| Activated K+ Channel Conductance | 47 pS | Rabbit Femoral Arterial Myocytes | |
| Outward Current (at -30 mV) | Elicited | Rabbit Femoral Arterial Myocytes | |
| Reversal Potential | -78 mV | Rabbit Femoral Arterial Myocytes |
Table 1: Electrophysiological and Potency Data
| Vasoconstrictor | EC₅₀ (-log M) | Max Relaxation (%) | Tissue | Reference |
| Angiotensin II | -8.54 ± 0.54 | 94.2 ± 3.2% | Human Internal Mammary Artery | |
| Noradrenaline | -6.14 ± 0.15 | 93.7 ± 4.1% | Human Internal Mammary Artery | |
| Endothelin-1 | -6.69 ± 0.34 | 72.9 ± 5.5% | Human Internal Mammary Artery |
Table 2: Vasorelaxant Effects on Human Internal Mammary Artery
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used to characterize the effects of this compound.
Electrophysiology in Single Myocytes
-
Objective: To measure the direct effects of this compound on ion channels in isolated vascular smooth muscle cells.
-
Method:
-
Cell Isolation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue (e.g., rabbit femoral artery).
-
Patch-Clamp Technique: Whole-cell and inside-out patch-clamp configurations are used to measure ionic currents and single-channel activity.
-
Solutions: Cells are superfused with specific bathing solutions (e.g., 5.9 mM K+) and dialyzed with pipette solutions containing defined ion concentrations.
-
Drug Application: this compound and other agents (e.g., glibenclamide) are applied to the cells via the superfusion system.
-
Data Acquisition: Membrane currents and potentials are recorded and analyzed to determine the effects of the compounds on ion channel function.
-
Organ Bath Studies for Vasoreactivity
-
Objective: To assess the functional effects of this compound on the contractility of intact vascular tissues.
-
Method:
-
Tissue Preparation: Arterial rings (e.g., human internal mammary artery, rat aorta) are dissected and mounted in organ chambers.
-
Physiological Conditions: The chambers are filled with a physiological salt solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂.
-
Contraction Induction: Tissues are pre-contracted with a vasoconstrictor agent (e.g., noradrenaline, angiotensin II, endothelin-1, or high KCl).
-
Concentration-Response Curves: Cumulative concentrations of this compound are added to the bath to generate concentration-relaxation curves.
-
Data Analysis: The relaxation responses are measured and used to calculate parameters such as EC₅₀ and maximal relaxation.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Objective: To identify the molecular components of the K-ATP channels targeted by this compound.
-
Method:
-
RNA Extraction: Total RNA is extracted from the vascular tissue of interest (e.g., rabbit femoral artery).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using primers specific for the target genes (e.g., Kir6.1 and SUR2B).
-
Analysis: The PCR products are analyzed by gel electrophoresis to confirm the expression of the target transcripts.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound in vascular smooth muscle cells and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for characterizing this compound's effects.
References
- 1. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884 and ATP-Sensitive Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial mediators that link the metabolic state of a cell to its electrical excitability. These channels are hetero-octameric complexes, typically composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1] The activity of K-ATP channels is inhibited by intracellular ATP and stimulated by Mg-nucleotides like ADP, allowing them to act as metabolic sensors.[2] Their function is pivotal in various physiological processes, including insulin secretion from pancreatic β-cells, regulation of vascular tone, and cardioprotection under ischemic conditions.[3][4][5]
KRN4884, a pyridinecarboxamidine derivative, is a potent and long-acting opener of K-ATP channels. Its action mechanism involves the activation of these channels, leading to hyperpolarization of the cell membrane. This technical guide provides an in-depth overview of this compound, its interaction with K-ATP channels, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action
This compound exerts its pharmacological effects by directly activating ATP-sensitive potassium channels. This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization closes voltage-gated calcium channels, reducing the influx of calcium and leading to vasorelaxation. The effects of this compound can be antagonized by glibenclamide, a well-known K-ATP channel blocker, confirming its mechanism of action.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various experimental studies.
Table 1: In Vitro Vasorelaxant Potency of this compound
| Preparation | Agonist | This compound EC50 (log M) | Reference |
| Human Internal Mammary Artery | Angiotensin II | -8.54 ± 0.54 | |
| Human Internal Mammary Artery | Endothelin-1 | -6.69 ± 0.34 | |
| Human Internal Mammary Artery | Noradrenaline | -6.14 ± 0.15 |
Table 2: Comparative Potency of this compound and Other Vasoactive Agents
| Agent | Relative Potency | Experimental Model | Reference |
| This compound vs. Levcromakalim | ~43 times more potent | Rabbit Femoral Arterial Myocytes (IK-ATP activation) | |
| This compound vs. Levcromakalim | ~26 times more potent | Rat Isolated Aortae (Vasorelaxation) | |
| This compound vs. Ki1769 | ~100 times more potent | Rat Isolated Aortae (Vasorelaxation) | |
| This compound vs. Ki3005 | ~10 times more potent | Rat Isolated Aortae (Vasorelaxation) | |
| This compound vs. Nilvadipine | ~10 times less potent | Rat Isolated Aortae (Vasorelaxation) |
Table 3: In Vivo Hemodynamic Effects of this compound in Rats
| Dose (p.o.) | Effect | Animal Model | Reference |
| 1.0 mg/kg (twice daily for 14 days) | Improved glucose intolerance and inhibited hypersecretion of insulin | Fructose-fed rats | |
| 1-10 mg/kg/day (for 14 days) | Dose-dependent reduction in serum triglyceride levels | Obese Zucker rats | |
| 0.5, 1.5 mg/kg (single dose) | Dose-dependent and long-lasting antihypertensive effect | Spontaneously Hypertensive Rats (SHRs) |
Table 4: Electrophysiological Properties of this compound-activated Channels
| Parameter | Value | Cell Type | Reference |
| Unitary Conductance | 47 pS | Rabbit Femoral Arterial Myocytes | |
| Reversal Potential | -78 mV | Rabbit Femoral Arterial Myocytes |
Experimental Protocols
Organ Chamber Experiments for Vasorelaxation Studies
This protocol is used to assess the vasorelaxant effects of this compound on isolated arterial rings.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs solution.
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 4-5 mm in length.
-
For endothelium-denuded rings, the intimal surface is gently rubbed.
2. Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings and they are allowed to equilibrate.
3. Experimental Procedure:
-
The viability of the rings is assessed by contraction with a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to construct a concentration-response curve.
-
To confirm the involvement of K-ATP channels, experiments can be repeated in the presence of a K-ATP channel blocker like glibenclamide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to study the direct effects of this compound on K-ATP channels in isolated single cells.
1. Cell Preparation:
-
Single smooth muscle cells are enzymatically dissociated from tissues like the rabbit femoral artery.
2. Recording Setup:
-
The whole-cell configuration of the patch-clamp technique is used.
-
Borosilicate glass pipettes with a specific resistance are filled with an internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell interior.
3. Electrophysiological Recording:
-
Cells are held at a specific holding potential (e.g., -30 mV).
-
This compound is applied to the bath solution, and the resulting changes in outward current (IK-ATP) are recorded.
-
The current-voltage relationship can be determined by applying voltage ramps or steps.
-
The specificity of the this compound-induced current is confirmed by its inhibition with glibenclamide.
Solutions for Electrophysiology (Example from Rabbit Femoral Artery Study):
-
Bathing Solution (5.9 mM K+): Contains (in mM): 135 NaCl, 5.9 KCl, 1.2 MgCl2, 2.5 CaCl2, 11.8 glucose, and 11.8 HEPES; pH adjusted to 7.4 with NaOH.
-
Symmetrical 140 mM K+ Solution (for inside-out patch): Contains (in mM): 140 KCl, 1.2 MgCl2, 1 EGTA, and 11.8 HEPES; pH adjusted to 7.4 with KOH.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Vascular Smooth Muscle
References
- 1. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of KRN4884: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a novel pyridinecarboxamidine derivative that has been identified as a potent and long-acting potassium channel opener. Its pharmacological activity primarily targets ATP-sensitive potassium (KATP) channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key preclinical data on its mechanism of action, pharmacodynamics, and available in vitro and in vivo efficacy. This document is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular drug discovery and development.
Core Pharmacological Attributes
| Attribute | Description | References |
| Drug Name | This compound | [1][2][3] |
| Chemical Name | 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | [1][2] |
| Drug Class | Potassium Channel Opener | |
| Primary Target | ATP-sensitive potassium (KATP) channels | |
| Subunit Specificity | Kir6.1 and SUR2B subunits of the vascular KATP channel | |
| Primary Pharmacological Effect | Vasodilation, Antihypertensive |
Mechanism of Action
This compound exerts its vasodilatory effects by selectively opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.
The opening of these channels by this compound increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This change in membrane potential causes the closure of voltage-dependent calcium channels (VDCCs), thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains and, consequently, relaxation of the vascular smooth muscle, causing vasodilation. This mechanism ultimately results in a decrease in total peripheral vascular resistance and a lowering of blood pressure. The effects of this compound can be antagonized by glibenclamide, a known KATP channel blocker.
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: Mechanism of action of this compound in vascular smooth muscle cells.
Pharmacodynamics
In Vitro Vasorelaxant Activity
This compound has demonstrated potent vasorelaxant effects in isolated arterial preparations. Its potency is significantly greater than that of other known potassium channel openers.
| Preparation | Pre-contraction Agent | This compound Potency | Comparator | Reference |
| Rat Isolated Aorta | - | ~100-fold more potent | Ki1769 | |
| Rat Isolated Aorta | - | ~10-fold more potent | Ki3005 | |
| Rat Isolated Aorta (precontracted with 25 mM KCl) | 25 mM KCl | ~26-fold more potent | Levcromakalim | |
| Rabbit Femoral Arterial Myocytes (IK-ATP activation) | - | ~43 times more potent | Levcromakalim |
| Preparation | Pre-contraction Agent | EC50 (-log M) | Reference |
| Human Internal Mammary Artery | Angiotensin II | 8.54 ± 0.54 | |
| Human Internal Mammary Artery | Noradrenaline | 6.14 ± 0.15 | |
| Human Internal Mammary Artery | Endothelin-1 | 6.69 ± 0.34 |
In Vivo Hemodynamic Effects
In anesthetized animal models, this compound produces a dose-dependent and long-lasting hypotensive effect.
| Animal Model | Dose | Effect on Mean Blood Pressure (MBP) | Effect on Heart Rate (HR) | Duration of Action | Reference |
| Normotensive Rats | 1-10 µg/kg, i.v. | Dose-dependent decrease | Slight increase | Longer than Ki1769 and Ki3005 | |
| Spontaneously Hypertensive Rats (SHRs) | 0.5, 1.5 mg/kg, p.o. | Dose-dependent and long-lasting decrease | Not specified | Long-lasting | |
| Anesthetized Dogs | 3 and 10 µg/kg, i.v. | Dose-dependent decrease | Slight increase | Longer than levcromakalim and nifedipine |
Comparative Hemodynamic Effects in Anesthetized Dogs
| Parameter | This compound (3 & 10 µg/kg, i.v.) | Levcromakalim (3 & 10 µg/kg, i.v.) | Nilvadipine (1-10 µg/kg, i.v.) | Nifedipine (1-10 µg/kg, i.v.) |
| Mean Blood Pressure (MBP) | ↓ | ↓ | ↓ | ↓ |
| Total Peripheral Resistance (TPR) | ↓ | ↓ | ↓ | ↓ |
| Coronary Vascular Resistance (CVR) | ↓ (greater than TPR decrease) | ↓ (greater than TPR decrease) | ↓ | ↓ |
| Heart Rate (HR) | ↑ (slight) | No effect | No effect | No effect |
| Duration of Hypotensive Action | Long | Shorter than this compound | Similar to this compound | Shorter than this compound |
Other Pharmacodynamic Effects
A study in Sprague-Dawley rats indicated that oral administration of this compound (3 mg/kg for 10 days) significantly reduced serum triglyceride levels. This effect was associated with an increase in lipoprotein lipase (LPL) activity in both adipose tissue and skeletal muscle.
Pharmacokinetics
Clinical Trials
To date, there is no publicly available information indicating that this compound has entered human clinical trials.
Experimental Protocols
Isolated Artery Vasoreactivity Assay
This protocol outlines a general method for assessing the vasorelaxant effects of this compound on isolated arterial rings, based on standard pharmacological procedures.
Caption: General workflow for an isolated artery vasoreactivity experiment.
Detailed Methodology:
-
Tissue Preparation: Arteries (e.g., rat aorta, human internal mammary artery) are carefully dissected and cleaned of surrounding connective tissue in cold physiological salt solution. The artery is then cut into rings of 2-3 mm in length.
-
Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1.5-2.0 g for rat aorta), with the buffer being replaced every 15-20 minutes.
-
Pre-contraction: After equilibration, the rings are contracted with a vasoconstrictor agent (e.g., KCl, phenylephrine, angiotensin II, or endothelin-1) to achieve a stable submaximal contraction.
-
Drug Administration: Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Acquisition and Analysis: Changes in isometric tension are continuously recorded. The relaxation at each concentration of this compound is expressed as a percentage of the pre-contractile tone. A concentration-response curve is then plotted, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring KATP channel currents in isolated vascular smooth muscle cells, as is standard for studying the effects of ion channel modulators like this compound.
Detailed Methodology:
-
Cell Isolation: Single vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rabbit femoral artery).
-
Pipette Preparation: Patch pipettes are fabricated from borosilicate glass capillaries and fire-polished to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Solutions:
-
External (bath) solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and varying concentrations of ATP (pH adjusted to 7.2).
-
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the membrane of a single myocyte.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing for electrical and diffusional access to the cell interior.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and membrane currents are recorded. KATP currents can be elicited by applying voltage steps or ramps.
-
Drug Application: this compound is applied to the bath solution via a perfusion system to assess its effect on the KATP current. The current in the presence of this compound is compared to the baseline current. The specificity of the effect can be confirmed by subsequent application of a KATP channel blocker like glibenclamide.
-
Data Analysis: The magnitude of the this compound-induced outward current is measured and can be used to construct a concentration-response relationship to determine its potency.
Conclusion
This compound is a potent and long-acting potassium channel opener with a clear mechanism of action involving the activation of vascular KATP channels. Preclinical studies have consistently demonstrated its significant vasorelaxant and antihypertensive properties, often superior to other compounds in its class. While detailed pharmacokinetic data and clinical trial information are not currently available, the existing pharmacological profile suggests that this compound holds potential as a therapeutic agent for cardiovascular diseases characterized by hypertension and vasoconstriction. Further research would be necessary to fully elucidate its pharmacokinetic properties and to evaluate its safety and efficacy in a clinical setting.
References
The Structure-Activity Relationship of KRN4884: A Technical Guide for Drug Development Professionals
An in-depth examination of the molecular architecture and functional implications of the potent ATP-sensitive potassium channel opener, KRN4884.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, a novel pyridinecarboxamidine derivative and a potent ATP-sensitive potassium (K-ATP) channel opener. Developed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's mechanism of action, delineates the structural modifications that enhance its therapeutic effects, and provides detailed experimental protocols for its evaluation.
Introduction: this compound as a K-ATP Channel Opener
This compound, chemically identified as 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a highly potent and long-acting antihypertensive agent.[1] Its therapeutic effect is primarily attributed to its function as a K-ATP channel opener, which leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[2] K-ATP channels, which are metabolic sensors, are composed of inwardly rectifying potassium channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SUR) subunits. This compound exhibits a high affinity for the vascular subtype of these channels, specifically the Kir6.1/SUR2B complex.[3]
Core Structure-Activity Relationship of Pyridinecarboxamidine Derivatives
The development of this compound emerged from systematic modifications of a lead compound, N-phenethyl cyanoamidine, which demonstrated initial vasodilatory action.[1] The subsequent SAR studies focused on optimizing three key structural components: the pyridine ring, the N-arylalkyl substituent, and the cyanoamidine moiety.
The Significance of the 5-Amino Group on the Pyridine Ring
A pivotal discovery in the development of this compound was the introduction of an amino group at the 5-position of the pyridine ring. This single modification resulted in a significant enhancement of both potency and duration of antihypertensive activity when administered orally.[1] This suggests that the 5-amino group plays a crucial role in the molecule's interaction with its binding site on the K-ATP channel or influences its pharmacokinetic properties.
The Role of the N-Arylalkyl Substituent
The nature of the N-arylalkyl substituent was found to be a critical determinant of vasodilatory potency. The progression from an N-phenethyl group to an N-[2-(2-chlorophenyl)ethyl] group led to the highly potent intermediate, N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine. This highlights the importance of the chloro-substituted phenyl ring and the ethyl linker for optimal activity.
The Cyanoamidine Moiety
The N'-cyano-3-pyridinecarboxamidine core is a common feature among this class of K-ATP channel openers. This group is essential for the vasodilatory action, as evidenced by the activity of this compound and its analogs.
Quantitative Analysis of Vasodilatory and Antihypertensive Activity
The following tables summarize the comparative in vitro and in vivo activities of this compound and its key analogs.
Table 1: In Vitro Vasorelaxant Activity in Rat Isolated Aortas
| Compound | Chemical Name | Concentration Range (M) for Relaxation | Relative Potency vs. Ki1769 | Relative Potency vs. Ki3005 |
| This compound | 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | 10⁻¹⁰ - 10⁻⁶ | ~100-fold more potent | ~10-fold more potent |
| Ki1769 | N-cyano-N'-(2-phenylethyl)-3-pyridinecarboxamidine | 10⁻⁸ - 10⁻⁵ | - | - |
| Ki3005 | N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine | 10⁻¹⁰ - 10⁻⁶ | - | - |
Table 2: In Vivo Antihypertensive Activity in Anesthetized Normotensive Rats
| Compound | Intravenous Dose (µg/kg) | Effect on Mean Blood Pressure |
| This compound | 1 - 10 | Dose-dependent decrease; longer duration of action |
| Ki1769 | 10 - 100 | Dose-dependent decrease |
| Ki3005 | 3 - 30 | Dose-dependent decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs are provided below.
KCl-Induced Contraction Assay in Rat Aorta
This assay evaluates the vasorelaxant effect of compounds on pre-contracted arterial smooth muscle.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
High potassium Krebs solution (e.g., 40 mM KCl, with adjusted NaCl to maintain osmolarity)
-
Test compounds (this compound and analogs)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a sustained contraction by replacing the normal Krebs solution with a high potassium Krebs solution (e.g., 40 mM KCl).
-
Once the contraction reaches a stable plateau, cumulatively add the test compound in increasing concentrations.
-
Record the relaxation response as a percentage of the pre-contraction induced by high KCl.
-
Calculate IC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation).
⁸⁶Rb⁺ Efflux Assay for K⁺ Channel Opening Activity
This assay provides a direct measure of potassium channel opening by tracing the efflux of the potassium surrogate, ⁸⁶Rb⁺.
Materials:
-
Rat aortic strips
-
Physiological salt solution (PSS)
-
PSS containing ⁸⁶RbCl (radioactive tracer)
-
Test compounds
-
Scintillation counter
Procedure:
-
Prepare rat aortic strips and equilibrate them in PSS.
-
Load the tissues with ⁸⁶Rb⁺ by incubating them in PSS containing ⁸⁶RbCl for a defined period (e.g., 2 hours).
-
Wash the tissues with non-radioactive PSS to remove extracellular ⁸⁶Rb⁺.
-
Collect samples of the bathing solution at regular intervals to measure basal ⁸⁶Rb⁺ efflux.
-
Add the test compound to the bathing solution and continue collecting samples to measure stimulated ⁸⁶Rb⁺ efflux.
-
At the end of the experiment, dissolve the tissue to determine the remaining intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity of all samples using a scintillation counter.
-
Calculate the rate of ⁸⁶Rb⁺ efflux and express it as a percentage of the total ⁸⁶Rb⁺ in the tissue.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling cascade of this compound leading to vasodilation.
Experimental Workflow for In Vitro Vasorelaxation Assay
Caption: Workflow for the KCl-induced contraction assay.
Conclusion
The structure-activity relationship of this compound demonstrates a clear rationale for its design as a potent and long-acting K-ATP channel opener. The key structural features, namely the 5-amino group on the pyridine ring and the N-[2-(2-chlorophenyl)ethyl] substituent, are critical for its enhanced therapeutic profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on novel cardiovascular therapies targeting K-ATP channels. Further exploration into the specific binding interactions of this compound with the Kir6.1/SUR2B channel subunits could provide additional insights for the design of next-generation, tissue-selective K-ATP channel openers.
References
- 1. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for potassium channel modulators by a high through-put 86-rubidium efflux assay in a 96-well microtiter plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884: A Technical Whitepaper on its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of KRN4884, a novel small molecule compound. This compound has been identified as a potent activator of ATP-sensitive potassium (K-ATP) channels, demonstrating significant vasodilatory and cardiovascular effects in a range of preclinical models. This whitepaper summarizes the key quantitative data, details the experimental methodologies employed in its initial evaluation, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
This compound, with the chemical name 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a novel pyridinecarboxamidine derivative.[1][2][3] It has been characterized as a potent potassium channel opener, exhibiting high specificity for the ATP-sensitive potassium (K-ATP) channels.[1][2] The initial research highlights its potential as a therapeutic agent in cardiovascular diseases due to its significant vasodilatory properties. This document will delve into the foundational preclinical data that defines the pharmacological profile of this compound.
Mechanism of Action
This compound exerts its pharmacological effects primarily through the activation of ATP-sensitive potassium (K-ATP) channels. These channels, found in various cell types including vascular smooth muscle cells, are crucial regulators of cellular excitability. The activation of K-ATP channels by this compound leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium channels, reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.
The specific molecular target of this compound is believed to be the vascular-type K-ATP channel, which is a complex of the inward rectifier potassium channel subunit Kir6.1 and the sulfonylurea receptor subunit SUR2B. The vasodilatory and hypotensive effects of this compound are effectively antagonized by glibenclamide, a well-characterized K-ATP channel blocker, further confirming its mechanism of action.
Quantitative Data Summary
The initial characterization of this compound has yielded significant quantitative data, which is summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Model System | Value/Concentration Range | Comparator | Reference |
| K-ATP Current Activation | Rabbit Femoral Arterial Myocytes | ~43 times more potent | Levcromakalim | |
| Vasorelaxation | Rat Isolated Aorta | 10-10 - 10-6 M | - | |
| Vasorelaxant Potency | Rat Isolated Aorta | ~100-fold more potent | Ki1769 | |
| Vasorelaxant Potency | Rat Isolated Aorta | ~10-fold more potent | Ki3005 | |
| EC50 (Vasorelaxation) | Human Internal Mammary Artery (pre-contracted with Angiotensin II) | -8.54 ± 0.54 log M | - | |
| EC50 (Vasorelaxation) | Human Internal Mammary Artery (pre-contracted with Noradrenaline) | -6.14 ± 0.15 log M | - | |
| EC50 (Vasorelaxation) | Human Internal Mammary Artery (pre-contracted with Endothelin-1) | -6.69 ± 0.34 log M | - |
Table 2: In Vivo Pharmacological Effects of this compound
| Effect | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Hypotension | Anesthetized Normotensive Rats | 1-10 µg/kg | Intravenous (i.v.) | Dose-dependent decrease in mean blood pressure with a slight increase in heart rate. | |
| Cardiovascular Effects | Anesthetized Dogs | 3 and 10 µg/kg | Intravenous (i.v.) | Decreased mean blood pressure, total peripheral vascular resistance, and coronary vascular resistance. Increased aortic and coronary blood flow. | |
| Triglyceride Reduction | Sprague-Dawley Rats | 3 mg/kg for 10 days | Oral | Significant reduction in serum triglyceride levels. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted during the initial characterization of this compound.
Electrophysiological Studies in Rabbit Femoral Arterial Myocytes
-
Objective: To characterize the effects of this compound on ionic currents in vascular smooth muscle cells.
-
Methodology:
-
Cell Isolation: Single smooth muscle cells were isolated from the femoral arteries of rabbits.
-
Electrophysiological Recordings: Whole-cell and inside-out/outside-out patch-clamp techniques were employed.
-
Whole-Cell Clamp: Cells were superfused with a 5.9 mM K+ bathing solution. This compound was applied to the bath to observe its effect on membrane currents. The reversal potential of the this compound-induced current was determined. Glibenclamide was used to confirm the involvement of K-ATP channels. The effects of this compound on voltage-dependent Ca2+ and delayed rectifier K+ channel currents were also assessed.
-
Patch Clamp (Inside-out/Outside-out): Cells were superfused with a symmetrical 140 mM K+ solution. This compound was applied to investigate its effect on single-channel currents in the presence of adenosine diphosphate (ADP). Glibenclamide was used to confirm the identity of the channels.
-
-
RT-PCR Analysis:
-
Total RNA was extracted from the rabbit femoral artery.
-
Reverse transcription was performed to synthesize cDNA.
-
PCR was conducted using specific primers for Kir6.1 and SUR2B to determine their expression levels.
-
In Vitro Vasorelaxation Studies
-
Objective: To assess the vasodilatory potency of this compound in isolated arterial preparations.
-
Methodology:
-
Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.
-
Organ Bath Setup: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Contraction and Relaxation: The rings were pre-contracted with a vasoconstrictor (e.g., phenylephrine). Once a stable contraction was achieved, cumulative concentrations of this compound (10-10 to 10-6 M) were added to the bath to generate concentration-response curves for relaxation.
-
Antagonism Studies: In some experiments, the aortic rings were pre-incubated with glibenclamide before the addition of the vasoconstrictor and this compound to investigate the antagonism of the vasorelaxant effect.
-
In Vivo Cardiovascular Studies in Anesthetized Animals
-
Objective: To evaluate the effects of this compound on systemic hemodynamics in vivo.
-
Methodology:
-
Animal Preparation: Normotensive rats or dogs were anesthetized.
-
Instrumentation: Catheters were inserted for drug administration (intravenous) and for the measurement of cardiovascular parameters such as mean blood pressure and heart rate. In dog studies, additional instrumentation was used to measure aortic blood flow, coronary blood flow, total peripheral vascular resistance, and coronary vascular resistance.
-
Drug Administration: this compound was administered intravenously at various doses (1-10 µg/kg in rats; 3 and 10 µg/kg in dogs).
-
Data Acquisition: Cardiovascular parameters were continuously monitored and recorded before, during, and after drug administration to determine the magnitude and duration of the effects.
-
Antagonism Studies: In some rat experiments, glibenclamide (20 mg/kg, i.v.) was administered prior to this compound to confirm the in vivo mechanism of action.
-
Human Internal Mammary Artery (IMA) Studies
-
Objective: To investigate the vasorelaxant effects of this compound on human arterial tissue.
-
Methodology:
-
Tissue Procurement: Segments of the internal mammary artery were obtained from patients undergoing coronary artery bypass grafting.
-
Organ Chamber Studies: The IMA segments were studied in organ chambers.
-
Concentration-Relaxation Curves: The arteries were pre-contracted with various vasoconstrictors, including noradrenaline (NA), 5-hydroxytryptamine (5-HT), angiotensin II (ANG II), and endothelin-1 (ET-1). Concentration-relaxation curves for this compound were then established.
-
Antagonism: The effect of glibenclamide on this compound-induced relaxation was examined in NA or 5-HT-precontracted IMA.
-
Inhibition of Contraction: Concentration-contraction curves for the four vasoconstrictors were constructed with and without pretreatment with this compound (1 or 30 µM) to assess its ability to prevent vasoconstriction.
-
Serum Triglyceride Level Studies in Rats
-
Objective: To determine the effect of this compound on lipid metabolism.
-
Methodology:
-
Animal Model: Sprague-Dawley rats were used.
-
Drug Administration: this compound (3 mg/kg) was administered orally for 10 days.
-
Blood Sampling and Analysis: Blood samples were collected to measure serum levels of triglycerides, total cholesterol, phospholipids, and free fatty acids.
-
Lipoprotein Analysis: Triglyceride levels in chylomicrons and very low-density lipoprotein (VLDL) were also determined.
-
Enzyme Activity Assays: The activity of lipoprotein lipase (LPL) in adipose tissue and skeletal muscle, as well as hepatic triglyceride lipase (HTGL) activity, was measured.
-
Conclusion
The initial characterization of this compound has established it as a potent and selective opener of vascular ATP-sensitive potassium channels. Both in vitro and in vivo studies have consistently demonstrated its significant vasodilatory and hypotensive effects. Furthermore, preliminary investigations into its metabolic effects suggest a potential role in modulating lipid metabolism. The data presented in this whitepaper provide a solid foundation for the further development of this compound as a potential therapeutic agent for cardiovascular disorders. Future research should focus on its pharmacokinetic profile, long-term safety, and efficacy in relevant disease models.
References
- 1. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884: A Preclinical Investigation of its Effects on Serum Triglyceride Levels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical findings on KRN4884 and its effects on serum triglyceride levels. This compound, a novel pyridinecarboxamidine-type ATP-sensitive potassium (KATP) channel opener, has demonstrated significant triglyceride-lowering effects in various rat models of hyperlipidemia. This document consolidates the available quantitative data, outlines the experimental methodologies employed in key preclinical studies, and elucidates the proposed mechanism of action. Notably, there is a lack of publicly available data from human clinical trials regarding the effects of this compound on serum triglycerides. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel lipid-lowering therapies.
Introduction
Hypertriglyceridemia is a prevalent lipid abnormality and an independent risk factor for cardiovascular disease. While several therapeutic options exist, there remains a need for novel agents with distinct mechanisms of action. This compound is a compound that has been investigated for its potential to modulate serum lipid profiles. This guide focuses specifically on its effects on serum triglyceride levels, drawing from preclinical studies.
Preclinical Data on Serum Triglyceride Levels
Preclinical studies consistently demonstrate that oral administration of this compound leads to a significant reduction in serum triglyceride levels in rats. The effect has been observed in normolipidemic Sprague-Dawley rats, genetically hyperlipidemic obese Zucker rats, and diet-induced hyperlipidemic rats.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on serum triglyceride and related parameters.
Table 1: Effect of this compound on Serum Lipids in Sprague-Dawley Rats
| Treatment Group | Dose | Duration | Serum Triglyceride Reduction | Reference |
| This compound | 3 mg/kg/day | 10 days | Significant reduction, comparable to clofibrate | [1] |
| Clofibrate | 160 mg/kg/day | 10 days | Significant reduction | [1] |
Table 2: Dose-Dependent Effect of this compound on Serum Triglycerides in Obese Zucker Rats
| Treatment Group | Dose | Duration | Serum Triglyceride Reduction | Reference |
| This compound | 1-10 mg/kg/day | 14 days | Dose-dependent reduction | [2] |
Table 3: Effects of this compound on Lipoprotein Fractions and Other Parameters
| Parameter | This compound Treatment Effect | Reference |
| Chylomicron Triglycerides | Reduction | [1][2] |
| Very Low-Density Lipoprotein (VLDL) Triglycerides | Reduction | |
| Total Cholesterol | No significant effect | |
| Phospholipids | No significant effect | |
| Free Fatty Acids | Increased levels | |
| Serum Insulin | No change | |
| Serum Glucose | No change |
Mechanism of Action
The primary mechanism by which this compound is proposed to lower serum triglyceride levels is through the enhancement of lipoprotein lipase (LPL) activity in peripheral tissues. LPL is a key enzyme responsible for the hydrolysis of triglycerides in chylomicrons and VLDL, facilitating the uptake of fatty acids by tissues.
Effects on Lipase Activities
-
Lipoprotein Lipase (LPL): this compound administration has been shown to increase LPL activity in both adipose tissue and skeletal muscle in rats. A notable inverse correlation was observed between serum triglyceride levels and tissue LPL activities.
-
Hepatic Triglyceride Lipase (HTGL): this compound did not demonstrate any significant effect on HTGL activity.
-
Triglyceride Secretion Rate: Unlike the comparator drug clofibrate, this compound did not decrease the triglyceride secretion rate.
Signaling Pathway
This compound is an ATP-sensitive potassium (KATP) channel opener. The precise molecular signaling cascade that links the opening of KATP channels to the upregulation of LPL activity has not been fully elucidated in the available literature. The diagram below illustrates the currently understood pathway.
Experimental Protocols
While the full detailed protocols from the original publications are not publicly available, this section outlines the general methodologies likely employed in the key preclinical experiments based on standard laboratory practices.
Animal Models
-
Sprague-Dawley Rats: Used as a general-purpose model for initial efficacy studies.
-
Obese Zucker Rats: A genetic model of hyperlipidemia and obesity.
-
Diet-Induced Hyperlipidemic Rats: Rats fed a high-fat diet to induce hyperlipidemia.
Drug Administration
This compound was administered orally in the preclinical studies.
Measurement of Serum Triglycerides
Serum triglyceride levels are typically measured using an enzymatic colorimetric method, commonly the Glycerol Phosphate Oxidase (GPO) method.
Measurement of Lipoprotein Lipase (LPL) Activity
LPL activity in tissue homogenates (adipose and skeletal muscle) is commonly determined using a fluorometric or radiometric assay. A typical workflow involves the following steps:
-
Tissue Homogenization: Adipose and skeletal muscle tissues are homogenized in a buffer solution.
-
Incubation with Substrate: The tissue homogenate is incubated with a substrate containing triglycerides, often labeled with a fluorescent or radioactive tag.
-
Measurement of Product Formation: The activity of LPL is determined by measuring the rate of release of the labeled fatty acids from the triglyceride substrate.
Clinical Development and Outlook
A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound investigating its effects on serum triglyceride levels in humans. The development status of this compound for this or any other indication is not publicly known. Therefore, the clinical relevance of the preclinical findings presented in this guide remains to be determined.
Conclusion
Preclinical evidence suggests that the KATP channel opener this compound effectively lowers serum triglyceride levels in various rat models of hyperlipidemia. The primary mechanism of action appears to be the enhancement of lipoprotein lipase activity in peripheral tissues, leading to increased clearance of triglyceride-rich lipoproteins. While these findings are promising from a pharmacological perspective, the absence of human clinical trial data makes it impossible to assess the potential therapeutic utility of this compound as a lipid-lowering agent in humans. Further research, including clinical investigations, would be necessary to establish the safety and efficacy of this compound for the treatment of hypertriglyceridemia. This guide provides a foundational summary for researchers and drug development professionals interested in the preclinical profile of this compound.
References
Methodological & Application
KRN4884: Application Notes and Protocols for Experimental Rat Aorta Vasorelaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for investigating the vasodilatory effects of KRN4884, a potent ATP-sensitive potassium (K-ATP) channel opener, on isolated rat thoracic aorta. The described methodologies are based on established principles of isolated tissue bath experiments.
Introduction
This compound is a novel K+ channel opener that induces vasorelaxation by activating ATP-sensitive potassium channels in vascular smooth muscle cells.[1][2] This leads to membrane hyperpolarization, which in turn inhibits voltage-dependent calcium channels, reduces intracellular calcium concentration, and causes smooth muscle relaxation.[2] The primary molecular target of this compound in vascular smooth muscle is the K-ATP channel complex, which is predominantly composed of the Kir6.1 pore-forming subunit and the SUR2B regulatory subunit.[1] This document outlines the procedures for assessing the concentration-dependent vasorelaxant effects of this compound and for confirming its mechanism of action through inhibition by glibenclamide, a selective K-ATP channel blocker.[2]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound and related compounds in vascular reactivity studies.
Table 1: Potency of this compound in Vascular Tissues
| Compound | Tissue | Species | Pre-contraction Agent | EC50 / Potency | Reference |
| This compound | Femoral Artery | Rabbit | - | ~43 times more potent than levcromakalim in activating I(K-ATP) | |
| This compound | Aorta | Rat | 25 mM KCl | 10⁻¹⁰ - 10⁻⁵ M (Concentration range tested) |
Table 2: Effect of Glibenclamide on K+ Channel Opener-Induced Vasorelaxation
| K+ Channel Opener | Inhibitor | Concentration of Inhibitor | Tissue | Species | Effect | Reference |
| This compound | Glibenclamide | 1 µM | Aorta | Rat | Inhibition of relaxation | |
| Levcromakalim | Glibenclamide | 1 µM | Aorta | Rat | Inhibition of relaxation |
Experimental Protocols
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the dissection and preparation of rat aortic rings for isometric tension recording.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Buffer (KHB) (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection instruments (scissors, forceps)
-
Petri dish
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Open the thoracic cavity and carefully excise the thoracic aorta.
-
Immediately place the aorta in a Petri dish containing ice-cold KHB.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount each aortic ring in an organ bath chamber filled with 10 mL of KHB, maintained at 37°C, and continuously bubbled with carbogen.
-
The rings should be suspended between two stainless steel hooks, with one hook fixed to the bottom of the chamber and the other connected to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the KHB every 15-20 minutes.
Protocol for this compound-Induced Vasorelaxation
This protocol details the steps to assess the concentration-dependent vasorelaxant effect of this compound on pre-contracted aortic rings.
Materials:
-
Prepared rat aortic rings in organ baths
-
Potassium Chloride (KCl) solution (80 mM)
-
This compound stock solution (e.g., in DMSO) and subsequent dilutions in KHB
-
Data acquisition system
Procedure:
-
After the equilibration period, induce a stable contraction in the aortic rings by replacing the KHB with a solution containing 80 mM KCl.
-
Once the contraction reaches a stable plateau, cumulatively add this compound to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the tissue to stabilize after each addition until a steady response is observed before adding the next concentration.
-
Record the changes in isometric tension continuously.
-
The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by KCl.
Protocol for Glibenclamide Inhibition
This protocol is designed to confirm that the vasorelaxant effect of this compound is mediated by the opening of K-ATP channels.
Materials:
-
Prepared rat aortic rings in organ baths
-
KCl solution (80 mM)
-
This compound solutions
-
Glibenclamide stock solution (e.g., in DMSO)
Procedure:
-
Following the initial equilibration, incubate a set of aortic rings with glibenclamide (e.g., 1 µM) for 20-30 minutes. A parallel set of rings should be incubated with the vehicle as a control.
-
After the incubation period, induce a stable contraction with 80 mM KCl.
-
Once the contraction is stable, perform a cumulative concentration-response curve for this compound (10⁻¹⁰ M to 10⁻⁵ M) as described in Protocol 2.
-
Record the isometric tension and compare the concentration-response curves in the presence and absence of glibenclamide. A rightward shift in the concentration-response curve for this compound in the presence of glibenclamide indicates competitive antagonism at the K-ATP channel.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound-induced vasodilation.
References
Application Notes and Protocols for K-Channel Opener KRN4884 in Anesthetized Dog Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KRN4884, a novel potassium (K+) channel opener, in anesthetized dog models for cardiovascular research. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological effects of this compound.
Introduction
This compound (5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine) is a potent and long-acting potassium channel opener.[1] Its primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of vascular smooth muscle cells.[2] This action inhibits the influx of calcium ions, resulting in vasodilation and a subsequent decrease in blood pressure.[1][2] Studies in anesthetized dogs have demonstrated its significant effects on various cardiovascular parameters, making it a valuable tool for investigating cardiovascular physiology and pharmacology.[3]
Mechanism of Action
This compound exerts its cardiovascular effects primarily through the opening of K-ATP channels in vascular smooth muscle. This leads to a cascade of events:
-
K-ATP Channel Activation: this compound binds to and activates the K-ATP channels on the plasma membrane of vascular smooth muscle cells.
-
Potassium Efflux and Hyperpolarization: Activation of these channels leads to an increased efflux of potassium ions (K+) from the cell, causing the cell membrane to hyperpolarize.
-
Inhibition of Voltage-Gated Calcium Channels: Membrane hyperpolarization leads to the closure of voltage-dependent calcium (Ca2+) channels.
-
Reduced Calcium Influx: The closure of Ca2+ channels reduces the influx of extracellular calcium into the cell.
-
Vasodilation: The decreased intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation.
This vasodilatory effect is observed in both peripheral and coronary arteries, leading to a reduction in blood pressure and an increase in blood flow. The vasorelaxant effects of this compound can be antagonized by glibenclamide, a known K-ATP channel blocker.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Protocols
The following protocols are based on methodologies reported for studying the cardiovascular effects of this compound in anesthetized dog models.
Animal Preparation
-
Animal Model: Use healthy adult mongrel dogs of either sex.
-
Anesthesia: Anesthetize the dogs with a suitable anesthetic agent (e.g., sodium pentobarbital). Maintain anesthesia throughout the experiment.
-
Ventilation: Intubate the dogs and provide artificial respiration to maintain normal blood gas levels.
-
Catheterization:
-
Insert a catheter into the femoral artery to monitor systemic blood pressure.
-
Place a catheter in the femoral vein for intravenous administration of this compound and other agents.
-
For detailed hemodynamic monitoring, insert a catheter-tip manometer into the left ventricle via the carotid artery to measure left ventricular pressure and dP/dt.
-
Introduce an electromagnetic flow probe around the ascending aorta to measure aortic blood flow (cardiac output).
-
To measure coronary blood flow, cannulate the left circumflex coronary artery and perfuse it with blood from the femoral artery, using an electromagnetic flow probe in the circuit.
-
Drug Administration
-
Vehicle: Dissolve this compound in a suitable vehicle (e.g., a mixture of polyethylene glycol and saline).
-
Dosage: Administer this compound intravenously at doses ranging from 3 to 10 µg/kg.
-
Comparative Agents: For comparative studies, other cardiovascular agents can be used, such as:
-
Levcromakalim (K+ channel opener): 3 and 10 µg/kg, i.v.
-
Nilvadipine (Ca2+ channel blocker): 1-10 µg/kg, i.v.
-
Nifedipine (Ca2+ channel blocker): 1-10 µg/kg, i.v.
-
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in anesthetized dogs.
Data Presentation
The following tables summarize the quantitative data on the cardiovascular effects of this compound in anesthetized dogs, compared to other cardiovascular agents.
Table 1: Hemodynamic Effects of this compound and Comparative Drugs
| Parameter | This compound (3 µg/kg, i.v.) | This compound (10 µg/kg, i.v.) | Levcromakalim (10 µg/kg, i.v.) | Nilvadipine (3 µg/kg, i.v.) | Nifedipine (3 µg/kg, i.v.) |
| Mean Blood Pressure (MBP) | ↓ | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| Heart Rate (HR) | ↑ | ↑ | ↔ | ↔ | ↔ |
| Aortic Blood Flow (AoF) | ↑ | ↑↑ | ↑↑ | ↑↑ | ↑↑ |
| Total Peripheral Resistance (TPR) | ↓ | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| Coronary Blood Flow (CBF) | ↑ | ↑↑ | ↑↑ | ↑↑ | ↑↑ |
| Coronary Vascular Resistance (CVR) | ↓ | ↓↓ | ↓↓ | ↓↓ | ↓↓ |
| Left Ventricular dP/dt (LVdP/dt) | ↔ | ↔ | ↔ | ↔ | ↓ |
Arrow notation: ↑ Slight Increase, ↑↑ Moderate to Marked Increase, ↓ Slight Decrease, ↓↓ Moderate to Marked Decrease, ↔ No Significant Change.
Table 2: Comparative Profile of Vasodilator Effects
| Feature | This compound | Levcromakalim | Nilvadipine | Nifedipine |
| Potency (Vasorelaxation) | High | Moderate | Very High | High |
| Duration of Hypotensive Action | Long | Short | Long | Short |
| Selectivity for Coronary Vasculature | High | High | Low | Low |
Conclusion
This compound is a potent, long-acting K-ATP channel opener with significant cardiovascular effects in anesthetized dog models. Its selective action on the coronary vasculature and prolonged hypotensive effect distinguish it from other vasodilators like nilvadipine and nifedipine. These characteristics make this compound a valuable pharmacological tool for studying ischemic heart disease and developing novel antihypertensive therapies. The provided protocols and data serve as a foundation for researchers to further investigate the therapeutic potential of this compound.
References
- 1. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Vasodilation Assay Using KRN4884
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, playing a crucial role in the regulation of vascular tone.[1] KATP channels, present in vascular smooth muscle cells, are metabolic sensors that link the cell's energetic state to its electrical activity.[2][3] By activating these channels, this compound facilitates an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation.[2] The vasodilatory effects of this compound can be effectively antagonized by glibenclamide, a specific blocker of KATP channels.[1]
These application notes provide a detailed protocol for conducting an in vitro vasodilation assay using this compound on isolated rat aortic rings, a standard model for assessing vascular reactivity. The provided methodologies and data will be valuable for researchers in pharmacology and drug development investigating the vascular effects of KATP channel openers.
Data Presentation
The vasodilatory potency of this compound has been quantified in various in vitro studies. The following table summarizes the half-maximal effective concentration (EC50) values and maximal relaxation (Emax) percentages observed in different vascular preparations.
| Vascular Preparation | Pre-constricting Agent | This compound Concentration Range | EC50 | Maximal Relaxation (Emax) | Species | Reference |
| Thoracic Aorta | Norepinephrine | 10⁻¹⁰ - 10⁻⁶ M | Not explicitly stated, but this compound was ~10-fold more potent than Ki3005 and ~100-fold more potent than Ki1769. | Not specified | Rat | |
| Internal Mammary Artery | Angiotensin II | Not specified | -8.54 ± 0.54 log M | 94.2 ± 3.2% | Human | |
| Internal Mammary Artery | Norepinephrine | Not specified | -6.14 ± 0.15 log M | 93.7 ± 4.1% | Human | |
| Internal Mammary Artery | Endothelin-1 | Not specified | -6.69 ± 0.34 log M | 72.9 ± 5.5% | Human | |
| Internal Mammary Artery | 5-Hydroxytryptamine | Not specified | -7.1 ± 0.2 log M | 80.8 ± 4.9% | Human |
Experimental Protocols
This section details the methodology for performing an in vitro vasodilation assay using this compound on isolated rat thoracic aorta.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11. Composition may be slightly modified based on lab-specific protocols.
-
Phenylephrine (PE) or KCl for pre-constriction
-
This compound
-
Glibenclamide (for antagonism studies)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Distilled water
-
Surgical instruments (scissors, forceps)
-
Wire myograph system with data acquisition software
Experimental Procedure
1. Preparation of Isolated Rat Aortic Rings
-
Euthanize a male Wistar rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of approximately 2-4 mm in length.
-
For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically.
2. Mounting of Aortic Rings in the Wire Myograph
-
Mount each aortic ring on two stainless steel wires in the organ bath of the wire myograph system.
-
Fill the organ bath with Krebs-Henseleit solution and maintain it at 37°C, continuously bubbled with carbogen gas.
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
3. Viability and Endothelium Integrity Check
-
After equilibration, assess the viability of the aortic rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
To check the integrity of the endothelium, pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates an intact endothelium. In endothelium-denuded rings, this relaxation will be absent or significantly reduced.
4. Vasodilation Assay with this compound
-
Wash the aortic rings and allow them to return to baseline tension.
-
Pre-constrict the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) to induce a stable tonic contraction.
-
Once a stable plateau is reached, cumulatively add this compound in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation response at each concentration.
5. Antagonism Study with Glibenclamide
-
To confirm the involvement of KATP channels, a parallel experiment can be performed where the aortic rings are pre-incubated with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before the addition of the pre-constricting agent.
-
Repeat the cumulative addition of this compound and record the relaxation responses. A rightward shift in the concentration-response curve for this compound in the presence of glibenclamide indicates competitive antagonism at the KATP channels.
Data Analysis
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Plot the concentration-response curve for this compound, with the logarithm of the molar concentration of this compound on the x-axis and the percentage of relaxation on the y-axis.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation) by fitting the concentration-response curve to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Workflow for In Vitro Vasodilation Assay
Caption: Experimental workflow for the in vitro vasodilation assay.
References
Preparation of KRN4884 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of KRN4884, a potent ATP-sensitive potassium (K-ATP) channel opener. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. This guide includes key quantitative data, a detailed step-by-step protocol for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), and essential safety information. Additionally, it outlines the signaling pathway of this compound and provides a workflow for its preparation using visual diagrams.
Introduction
This compound is a pyridinecarboxamidine derivative that acts as a powerful vasodilator by opening ATP-sensitive potassium (K-ATP) channels.[1] These channels, found in the plasma membranes of various cell types, including vascular smooth muscle cells, play a crucial role in coupling cellular metabolism to membrane excitability. The opening of K-ATP channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle. This compound's mechanism of action makes it a valuable tool for research in cardiovascular physiology, pharmacology, and drug development.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₄ClN₅ | [2] |
| Molecular Weight | 299.76 g/mol | [2] |
| CAS Number | 152802-84-1 | [2][3] |
| Appearance | Solid powder | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solubility in DMSO | Soluble | |
| Recommended Stock Solution Concentration | 10 mM | N/A |
| Storage of Solid Compound | Store at -20°C | |
| Storage of Stock Solution | Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Pre-Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Ensure the work area, such as a chemical fume hood or a designated clean bench, is clean and free of contaminants.
-
Wear appropriate PPE throughout the procedure.
-
-
Calculation:
-
To prepare a 10 mM stock solution, the required amount of this compound needs to be calculated based on its molecular weight (299.76 g/mol ).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mmol/L x 0.001 L x 299.76 g/mol x 1000 mg/g
-
Mass (mg) = 2.9976 mg
-
-
Therefore, you will need to weigh approximately 3.0 mg of this compound to prepare 1 mL of a 10 mM stock solution.
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Transfer the powder into a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Close the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming to 37°C or brief sonication in an ultrasonic bath can be applied to aid dissolution.
-
-
Storage:
-
For short-term storage (up to 1 month), the stock solution can be stored at -20°C.
-
For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound powder and its solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and gloves, in accordance with your institution's chemical waste disposal procedures.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects by activating ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.
The opening of K-ATP channels by this compound in vascular smooth muscle cells leads to the following sequence of events:
-
K+ Efflux: The opening of the channel allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient.
-
Hyperpolarization: The efflux of positive charge leads to hyperpolarization of the cell membrane, making the membrane potential more negative.
-
Inhibition of Voltage-Gated Ca2+ Channels: Hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs).
-
Reduced Intracellular Ca2+: The closure of VGCCs reduces the influx of calcium ions (Ca2+) into the cell.
-
Vasodilation: The decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
KRN4884 Solubility in DMSO for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the solubilization and use of KRN4884 in Dimethyl Sulfoxide (DMSO) for various in vitro studies. This compound is a potent potassium channel opener, and proper handling is crucial for obtaining reliable and reproducible experimental results.
Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound in DMSO for in vitro applications.
| Parameter | Value | Source |
| Recommended Stock Solution Concentration | 10 mM | MedchemExpress |
| Recommended Solvent | DMSO | MedchemExpress |
| EC50 for KATP Channel Activation | 0.55 µM (in the presence of 1 mM ATP) | MedchemExpress |
| Final DMSO Concentration in in vitro Assays | < 0.1% - 0.5% | MedchemExpress, General Lab Practice |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | MedChemExpress |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress |
Mechanism of Action: KATP Channel Opening
This compound exerts its pharmacological effects by acting as an opener of ATP-sensitive potassium (KATP) channels. These channels are crucial in linking the metabolic state of a cell to its electrical excitability. In their resting state, when intracellular ATP levels are high, KATP channels are closed. A decrease in the ATP/ADP ratio, indicative of metabolic stress, leads to the opening of these channels. This compound facilitates the opening of KATP channels, even in the presence of inhibitory concentrations of ATP. This leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane and resulting in the relaxation of smooth muscle and other cellular effects.
Figure 1: this compound signaling pathway.
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous/Sterile DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound: Use the molecular weight (MW) of this compound to calculate the mass needed for your desired volume of 10 mM stock solution. The formula is: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g
-
Weighing this compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Figure 2: this compound stock solution workflow.
II. Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the 10 mM this compound stock solution to prepare working solutions for treating cells in culture. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with <0.1% being ideal to minimize off-target effects.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Example for a final concentration of 1 µM in a 100 µL final well volume:
-
Prepare a 100 µM intermediate solution: Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
Add to cells: Add 1 µL of the 100 µM intermediate solution to the well containing 99 µL of cells in culture medium. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.01%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to account for any effects of the solvent on the cells.
-
Treatment of Cells: Add the final working solutions of this compound and the vehicle control to your cell culture plates. Gently mix the plate to ensure even distribution.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.
Important Considerations:
-
DMSO Toxicity: Always determine the tolerance of your specific cell line to DMSO. A dose-response curve for DMSO toxicity is recommended. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.
-
Solubility: If precipitation is observed upon dilution in aqueous media, consider using a co-solvent or adjusting the dilution scheme.
-
Sterility: Maintain sterile technique throughout the preparation of all solutions to prevent contamination of cell cultures.
-
Documentation: Keep detailed records of stock solution preparation, including date, concentration, and lot number of this compound.
Application Notes and Protocols for Intravenous Administration of KRN4884 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a potent and long-acting potassium channel opener that has demonstrated significant antihypertensive effects in preclinical animal models. Its mechanism of action involves the activation of ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells, leading to hyperpolarization, relaxation of blood vessels, and a subsequent reduction in blood pressure.[1][2][3] These application notes provide a comprehensive overview of the intravenous administration of this compound in animal models, including summaries of preclinical data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Data Presentation
Pharmacokinetic Parameters (Representative)
While specific pharmacokinetic data for intravenous this compound is not extensively published, the following table represents typical parameters that would be determined in preclinical studies. Researchers should perform species-specific pharmacokinetic analyses to determine these values empirically.
| Parameter | Rat | Dog | Monkey |
| Dose (µg/kg, IV) | 1 - 10 | 3 - 10 | Data not available |
| Cmax (ng/mL) | Determine experimentally | Determine experimentally | Determine experimentally |
| Tmax (h) | Typically immediate | Typically immediate | Typically immediate |
| AUC (ng·h/mL) | Determine experimentally | Determine experimentally | Determine experimentally |
| Half-life (t½) (h) | Determine experimentally | Determine experimentally | Determine experimentally |
| Clearance (CL) (mL/h/kg) | Determine experimentally | Determine experimentally | Determine experimentally |
| Volume of Distribution (Vd) (L/kg) | Determine experimentally | Determine experimentally | Determine experimentally |
In Vivo Efficacy: Hemodynamic Effects
Intravenous administration of this compound has been shown to produce a dose-dependent hypotensive effect in both rats and dogs.
| Animal Model | Dose (µg/kg, IV) | Key Findings | Reference |
| Anesthetized Normotensive Rats | 1 - 10 | Dose-dependent decrease in mean blood pressure with a slight increase in heart rate. The hypotensive effect was long-lasting. | [2] |
| Anesthetized Dogs | 3 and 10 | Decrease in mean blood pressure, total peripheral vascular resistance, and coronary vascular resistance. A slight increase in heart rate was observed. The duration of the hypotensive action was longer than that of levcromakalim and nifedipine. | [4] |
Safety and Toxicology (Summary of Observations)
Published studies on this compound primarily focus on its efficacy. While comprehensive toxicology data is not available, the following observations have been made. Formal toxicology studies are required to establish a complete safety profile.
| Animal Model | Dose (µg/kg, IV) | Observations | Reference |
| Anesthetized Normotensive Rats | 1 - 10 | Slight reflex tachycardia. | |
| Anesthetized Dogs | 3 and 10 | Slight increase in heart rate. |
Experimental Protocols
General Guidelines for Intravenous Administration
The following are general guidelines for the intravenous administration of this compound in common laboratory animal models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound (CAS No: 152802-84-1)
-
Vehicle (e.g., sterile saline, 5% dextrose solution, or a solution containing a solubilizing agent like DMSO, followed by dilution with saline)
-
Sterile syringes and needles (appropriate gauge for the animal model)
-
Animal restrainer or anesthesia equipment
-
Warming pad
Procedure:
-
Formulation: Prepare the dosing solution by dissolving this compound in a suitable vehicle to the desired concentration. The final solution should be sterile and clear. Due to the low doses typically used, a stock solution in an organic solvent like DMSO may be prepared first and then diluted with a physiological buffer to the final concentration. The final concentration of the organic solvent should be minimized and tested for vehicle effects.
-
Animal Preparation: Acclimatize animals to the laboratory environment. For conscious animals, use an appropriate restraint device. For anesthetized studies, induce and maintain anesthesia using a standard protocol (e.g., isoflurane inhalation). Maintain the animal's body temperature using a warming pad.
-
Injection Site: The lateral tail vein is the most common site for intravenous injection in rats and mice. In larger animals like dogs, the cephalic or saphenous vein is typically used.
-
Administration: Administer the this compound solution as a bolus injection or a continuous infusion, depending on the study design. The volume of injection should be appropriate for the size of the animal.
-
Monitoring: Monitor the animal for any adverse reactions during and after administration. For efficacy studies, continuously monitor hemodynamic parameters such as blood pressure and heart rate.
-
Sample Collection: For pharmacokinetic studies, collect blood samples at predetermined time points post-administration.
Protocol 1: Intravenous Bolus Administration in Rats for Efficacy Assessment
-
Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., urethane or isoflurane).
-
Surgical Preparation: Cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Dosing Solution: Prepare a stock solution of this compound in DMSO and dilute with sterile saline to final concentrations of 1, 3, and 10 µg/mL. The final DMSO concentration should be below 1%.
-
Administration: Administer this compound intravenously as a bolus injection at a volume of 1 mL/kg.
-
Data Collection: Continuously record mean arterial pressure and heart rate before and after drug administration for a sufficient duration to capture the full effect and recovery.
-
Antagonism Study (Optional): To confirm the mechanism of action, pre-treat a separate group of animals with glibenclamide (an ATP-sensitive potassium channel blocker) before administering this compound.
Protocol 2: Intravenous Administration in Dogs for Hemodynamic Profiling
-
Animal Model: Beagle dogs, adult, both sexes.
-
Anesthesia: Anesthetize dogs with an appropriate anesthetic regimen (e.g., pentobarbital sodium).
-
Instrumentation: Surgically implant catheters to measure mean blood pressure, heart rate, and coronary blood flow.
-
Dosing Solution: Prepare this compound solutions in a suitable vehicle for intravenous administration at concentrations to deliver doses of 3 and 10 µg/kg.
-
Administration: Administer this compound as a slow intravenous bolus.
-
Data Collection: Record all hemodynamic parameters continuously before and for an extended period after drug administration to assess the magnitude and duration of the effects.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
References
- 1. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organ Bath Studies with KRN4884 on Human Arteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the vasorelaxant effects of KRN4884, a potent ATP-sensitive potassium (K-ATP) channel opener, on human arteries. The detailed protocols are based on established organ bath studies and are intended to guide researchers in conducting similar experiments to evaluate the pharmacological properties of this compound and other vasoactive compounds.
Introduction
This compound is a novel pyridinecarboxamidine derivative that has demonstrated significant vasorelaxant properties.[1] Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2] Activation of these channels leads to membrane hyperpolarization, which in turn inhibits voltage-dependent calcium channels, reduces intracellular calcium concentration, and ultimately results in vasodilation.[1] This makes this compound a compound of interest for potential therapeutic applications in conditions characterized by vasospasm, such as in coronary artery bypass grafting.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from organ bath studies of this compound on the human internal mammary artery (IMA), a common conduit for coronary artery bypass grafts.
Table 1: Vasorelaxant Effect of this compound on Precontracted Human Internal Mammary Artery.
| Pre-contraction Agent | Maximal Relaxation (%) | EC50 (-log M) |
| Noradrenaline (NA) | 93.7 ± 4.1 | 6.14 ± 0.15 |
| Angiotensin II (ANG II) | 94.2 ± 3.2 | 8.54 ± 0.54 |
| Endothelin-1 (ET-1) | 72.9 ± 5.5 | 6.69 ± 0.34 |
| 5-Hydroxytryptamine (5-HT) | 80.8 ± 4.9 | Not Reported |
Data are presented as mean ± SEM. EC50 represents the molar concentration of this compound producing 50% of the maximal relaxation.
Table 2: Inhibitory Effect of this compound Pretreatment on Vasoconstrictor-Induced Contractions in Human Internal Mammary Artery.
| Vasoconstrictor | Contraction without this compound (%) | Contraction with this compound (1 or 30 µM) (%) |
| Noradrenaline (NA) | 151.3 ± 18.4 | 82.7 ± 8.7 |
| 5-Hydroxytryptamine (5-HT) | 82.7 ± 12.2 | 30.1 ± 7.3 |
| Angiotensin II (ANG II) | 24.3 ± 6.3 | 5.4 ± 1.6 |
| Endothelin-1 (ET-1) | Not Significantly Reduced | Not Significantly Reduced |
Data are presented as mean ± SEM. This compound pretreatment was for 15 minutes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for organ bath studies.
Caption: Signaling pathway of this compound-induced vasorelaxation.
Caption: General experimental workflow for organ bath studies.
Experimental Protocols
Materials and Reagents
-
Human artery segments (e.g., internal mammary artery) obtained from patients undergoing surgery.
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.
-
Vasoconstrictors: Noradrenaline (NA), 5-hydroxytryptamine (5-HT), Angiotensin II (ANG II), Endothelin-1 (ET-1).
-
This compound
-
Glibenclamide (for mechanism of action studies).
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
Equipment
-
Organ bath system with tissue holders.
-
Isometric force transducer.
-
Data acquisition system.
-
Water bath with temperature control.
-
Dissection microscope and tools.
Protocol for Evaluating this compound-Induced Vasorelaxation
-
Tissue Preparation:
-
Immediately place the obtained human artery segment in cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove excess connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length. Take care to not damage the endothelium.
-
-
Mounting in Organ Bath:
-
Mount each arterial ring on two L-shaped stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration and Tension Adjustment:
-
Allow the tissue to equilibrate for at least 60-90 minutes.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Apply a resting tension to the arterial rings. This is a critical step and should be optimized for the specific artery type. For the human IMA, a technique to normalize the rings to a physiological pressure can be used.
-
-
Viability Check:
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to check for viability.
-
Wash the tissue and allow it to return to the baseline resting tension.
-
-
Pre-contraction:
-
Induce a stable, submaximal contraction using a chosen vasoconstrictor (e.g., Noradrenaline at a concentration that produces approximately 50-80% of the maximal contraction).
-
-
Concentration-Response Curve for this compound:
-
Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).
-
Allow the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
-
Mechanism of Action Study (Optional):
-
To confirm the role of K-ATP channels, incubate a set of arterial rings with a K-ATP channel blocker, such as glibenclamide (e.g., 10 µM), for 20-30 minutes before pre-contraction.
-
Repeat the concentration-response curve for this compound in the presence of glibenclamide. A rightward shift in the concentration-response curve indicates the involvement of K-ATP channels.
-
Data Analysis
-
Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curves using a non-linear regression analysis to determine the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
These protocols and data provide a solid foundation for researchers investigating the vascular effects of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.
References
- 1. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of KRN4884 on Coronary Vasculature
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a novel pyridinecarboxamidine derivative that acts as a potent ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary pharmacological effect is vasodilation, with a notable selectivity for the coronary vasculature.[3] This makes this compound a compound of significant interest for potential therapeutic applications in cardiovascular diseases, particularly in preventing and treating vasospasm, such as that occurring in arterial grafts during coronary artery bypass surgery.[1][4] These application notes provide a summary of the key findings on the effects of this compound and detailed protocols for its investigation in both in vitro and in vivo settings.
Mechanism of Action
This compound exerts its vasodilatory effect by directly stimulating the opening of ATP-sensitive potassium (KATP) channels in the smooth muscle cells of blood vessels. This channel opening leads to hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions (Ca2+) through voltage-dependent Ca2+ channels. The resulting decrease in intracellular free Ca2+ concentration, coupled with a reduction in the Ca2+ sensitivity of contractile elements, leads to the relaxation of the vascular smooth muscle and subsequent vasodilation. The KATP channels in vascular smooth muscle are typically composed of Kir6.1 and SUR2B subunits, which are potently activated by this compound.
Data Presentation
In Vitro Vasorelaxant Effects of this compound
The vasorelaxant properties of this compound have been demonstrated in isolated human internal mammary artery (IMA) segments pre-contracted with various vasoconstrictors.
Table 1: this compound-induced Relaxation in Human Internal Mammary Artery
| Pre-contracting Agent | Maximum Relaxation (%) | EC50 (-log M) |
| Angiotensin II (ANG II) | 94.2 ± 3.2 | -8.54 ± 0.54 |
| Noradrenaline (NA) | 93.7 ± 4.1 | -6.14 ± 0.15 |
| 5-Hydroxytryptamine (5-HT) | 80.8 ± 4.9 | Not Reported |
| Endothelin-1 (ET-1) | 72.9 ± 5.5 | -6.69 ± 0.34 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound Pretreatment on Vasoconstrictor-induced Contraction in Human IMA
| Vasoconstrictor | Contraction (% of control) |
| Noradrenaline (NA) | |
| Control | 151.3 ± 18.4 |
| This compound (30 µM) | 82.7 ± 8.7 |
| 5-Hydroxytryptamine (5-HT) | |
| Control | 82.7 ± 12.2 |
| This compound (30 µM) | 30.1 ± 7.3 |
| Angiotensin II (ANG II) | |
| Control | 24.3 ± 6.3 |
| This compound (30 µM) | 5.4 ± 1.6* |
| Endothelin-1 (ET-1) | |
| Control | Not Significantly Reduced |
| This compound (30 µM) | Not Significantly Reduced |
*P < 0.05 vs Control. Data are presented as mean ± SEM.
In Vivo Cardiovascular Effects of this compound in Anesthetized Dogs
The cardiovascular effects of this compound have been compared with other vasodilators in anesthetized dogs.
Table 3: Comparative Effects of this compound and Other Vasodilators on Coronary and Peripheral Vasculature
| Compound | Dose (µg/kg, i.v.) | % Decrease in Coronary Vascular Resistance (CVR) | % Decrease in Total Peripheral Resistance (TPR) |
| This compound | 3 | Greater than TPR | Significant Decrease |
| 10 | Greater than TPR | Significant Decrease | |
| Levcromakalim | 3 | Greater than TPR | Significant Decrease |
| 10 | Greater than TPR | Significant Decrease | |
| Nilvadipine | 1-10 | No significant difference from TPR | Significant Decrease |
| Nifedipine | 1-10 | No significant difference from TPR | Significant Decrease |
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Study in Isolated Arteries (Organ Bath)
This protocol describes the methodology to assess the vasorelaxant effect of this compound on isolated arterial rings.
Materials:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Vasoconstrictors (e.g., Noradrenaline, Endothelin-1, Angiotensin II, 5-Hydroxytryptamine)
-
This compound
-
Glibenclamide (KATP channel blocker, for mechanism validation)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Human internal mammary arteries (or other suitable arteries) are obtained from patients undergoing coronary surgery with informed consent and ethical approval.
-
The arteries are immediately placed in cold Krebs-Henseleit solution.
-
Segments of the artery are carefully dissected into rings of 2-3 mm in length.
-
-
Mounting:
-
The arterial rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
The rings are connected to isometric force transducers to record changes in tension.
-
-
Equilibration and Viability Check:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g.
-
The viability of the rings is tested by challenging them with a high concentration of KCl (e.g., 80 mM).
-
-
Experimental Protocol:
-
After a washout period, the arterial rings are pre-contracted to a stable plateau with a submaximal concentration of a chosen vasoconstrictor (e.g., 1 µM Noradrenaline).
-
Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner (e.g., 10^-10 to 10^-5 M) to construct a concentration-response curve.
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction.
-
-
Mechanism Validation (Optional):
-
To confirm the role of KATP channels, a separate set of experiments can be performed where the arterial rings are pre-incubated with a KATP channel blocker, such as glibenclamide (e.g., 10 µM), for 20-30 minutes before the addition of the vasoconstrictor and this compound.
-
-
Data Analysis:
-
The relaxation responses are expressed as a percentage of the maximal contraction induced by the vasoconstrictor.
-
Concentration-response curves are plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) is calculated using a suitable nonlinear regression analysis.
-
Protocol 2: In Vivo Cardiovascular Hemodynamics in Anesthetized Animals
This protocol outlines the measurement of cardiovascular parameters in an anesthetized animal model to assess the in vivo effects of this compound.
Materials:
-
Anesthetized dogs (or other suitable animal model)
-
Anesthesia (e.g., sodium pentobarbital)
-
Ventilator
-
Catheters for drug administration and blood pressure measurement
-
Electromagnetic flow probe for measuring coronary and aortic blood flow
-
Data acquisition system for continuous recording of hemodynamic parameters
-
This compound and other comparator drugs (e.g., levcromakalim, nilvadipine, nifedipine)
Procedure:
-
Animal Preparation:
-
The animal is anesthetized and mechanically ventilated.
-
Catheters are inserted into a femoral artery for the measurement of mean blood pressure (MBP) and into a femoral vein for intravenous drug administration.
-
A left thoracotomy is performed, and an electromagnetic flow probe is placed around the left circumflex coronary artery to measure coronary blood flow (CBF). Another flow probe is placed around the ascending aorta to measure aortic blood flow (AoF).
-
A catheter is placed in the left ventricle to measure left ventricular pressure and calculate dP/dt.
-
-
Hemodynamic Measurements:
-
The following parameters are continuously monitored and recorded:
-
Mean Blood Pressure (MBP)
-
Heart Rate (HR)
-
Coronary Blood Flow (CBF)
-
Aortic Blood Flow (AoF)
-
Left Ventricular dP/dt (LVdP/dt)
-
-
-
Experimental Protocol:
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
This compound is administered intravenously at various doses (e.g., 3 and 10 µg/kg).
-
Hemodynamic parameters are recorded continuously until they return to baseline.
-
The same procedure is repeated for comparator drugs to allow for a comparative analysis.
-
-
Data Analysis:
-
The percentage changes in Coronary Vascular Resistance (CVR) and Total Peripheral Resistance (TPR) are calculated from the measured parameters (CVR = MBP/CBF; TPR = MBP/AoF).
-
The duration of the hypotensive action and the changes in vascular resistance are determined for each drug and dose.
-
Statistical analysis is performed to compare the effects of this compound with other vasodilators.
-
Conclusion
This compound is a potent and selective coronary vasodilator that acts by opening ATP-sensitive potassium channels. The provided data and protocols offer a framework for researchers to investigate its pharmacological properties in detail. The in vitro organ bath model is suitable for characterizing its vasorelaxant potency and mechanism of action, while the in vivo anesthetized animal model allows for the assessment of its integrated cardiovascular effects and comparison with other vasoactive agents. These studies are crucial for the further development and potential clinical application of this compound in the management of coronary artery diseases.
References
- 1. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884: Application Notes and Protocols for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRN4884 is a novel and potent potassium channel opener investigated for its antihypertensive properties. Its mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, leading to hyperpolarization, reduced calcium influx, and subsequent vasodilation. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical hypertension research models.
Mechanism of Action
This compound exerts its antihypertensive effect by selectively opening K-ATP channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-dependent calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure. The effects of this compound can be antagonized by glibenclamide, a specific blocker of K-ATP channels.[1]
Signaling Pathway of this compound in Vascular Smooth Muscle Cells
Caption: Mechanism of this compound-induced vasodilation.
Data Presentation
In Vivo Antihypertensive Efficacy
While specific mean arterial pressure reduction values in mmHg for Spontaneously Hypertensive Rats (SHRs) are not detailed in the available literature, studies consistently demonstrate a dose-dependent and long-lasting antihypertensive effect.[1]
Table 1: Antihypertensive Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose (mg/kg, p.o.) | Effect on Blood Pressure | Duration of Action |
| This compound | 0.5 | Dose-dependent reduction[1] | Long-lasting[1] |
| This compound | 1.5 | Dose-dependent reduction[1] | Long-lasting |
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Dose (µg/kg, i.v.) | Change from Baseline |
| This compound | ||
| Mean Blood Pressure (MBP) | 3 and 10 | Decrease |
| Total Peripheral Resistance (TPR) | 3 and 10 | Decrease |
| Coronary Vascular Resistance (CVR) | 3 and 10 | Decrease |
| Aortic Blood Flow (AoF) | 3 and 10 | Increase |
| Coronary Blood Flow (CBF) | 3 and 10 | Increase |
| Heart Rate (HR) | 3 and 10 | Slight Increase |
| Levcromakalim | ||
| Mean Blood Pressure (MBP) | 3 and 10 | Decrease |
| Heart Rate (HR) | 3 and 10 | No effect |
| Nilvadipine | ||
| Mean Blood Pressure (MBP) | 1-10 | Decrease |
| Heart Rate (HR) | 1-10 | No effect |
In Vitro Vasorelaxant Potency
Table 3: Comparative Vasorelaxant Potency in Rat Isolated Aorta
| Compound | Relative Potency vs. Levcromakalim | Relative Potency vs. Nilvadipine | Antagonism by Glibenclamide |
| This compound | ~26-fold more potent | ~10-fold less potent | Yes |
| Levcromakalim | - | - | Yes |
Experimental Protocols
In Vivo Model: Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for evaluating the antihypertensive effect of this compound in conscious SHRs using the tail-cuff method for blood pressure measurement.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Tail-cuff blood pressure measurement system
-
Animal restrainers
-
Warming platform
Procedure:
-
Acclimatization: Acclimate the SHRs to the laboratory environment for at least one week before the experiment. For several days prior to the study, train the rats by placing them in the restrainers on the warming platform and performing mock blood pressure measurements to minimize stress-induced blood pressure variations.
-
Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 0.5 and 1.5 mg/mL for a 1 mL/kg dosing volume).
-
Baseline Blood Pressure Measurement: On the day of the experiment, place the rats in the restrainers on a warming platform maintained at 32-34°C to ensure adequate blood flow to the tail. Measure baseline systolic blood pressure and heart rate using the tail-cuff system.
-
Drug Administration: Administer this compound or vehicle orally via gavage.
-
Post-Dose Blood Pressure Measurement: Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the drug's effect compared to the vehicle control group.
In Vitro Model: Aortic Ring Vasorelaxation Assay
This protocol describes the methodology for assessing the vasorelaxant effect of this compound on isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit (K-H) buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
This compound
-
Glibenclamide (for antagonism studies)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold K-H buffer. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the K-H buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to check for viability. After washing, assess endothelium integrity by contracting with phenylephrine (e.g., 1 µM) and then relaxing with acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
Vasorelaxation Assay:
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 25 mM).
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Glibenclamide Antagonism: To confirm the involvement of K-ATP channels, pre-incubate the aortic rings with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before pre-contracting with phenylephrine and repeating the this compound concentration-response curve.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl. Plot concentration-response curves and calculate the EC50 values (the concentration of this compound that produces 50% of the maximal relaxation).
Experimental Workflow Diagrams
Caption: In vivo SHR experimental workflow.
Caption: In vitro aortic ring vasorelaxation workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of K-ATP channels in the regulation of vascular tone and blood pressure. The provided protocols for in vivo studies in SHRs and in vitro vasorelaxation assays offer robust methods for characterizing the antihypertensive and vasorelaxant properties of this compound and similar compounds. These models are essential for the preclinical evaluation of novel potassium channel openers in the drug discovery and development pipeline for hypertension.
References
Troubleshooting & Optimization
KRN4884 Vasodilation Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing KRN4884 in vasodilation experiments, this technical support center provides essential troubleshooting guides and frequently asked questions (FAQs). The following information, presented in a user-friendly question-and-answer format, addresses specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vasodilation?
A1: this compound is a potent potassium channel opener. Its primary mechanism of action involves the activation of ATP-sensitive potassium channels (K-ATP channels) in the smooth muscle cells of blood vessels.[1][2][3] This activation leads to an outflow of potassium ions, causing hyperpolarization of the cell membrane. This change in membrane potential inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and subsequent vasodilation.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a concentrated stock solution in DMSO. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for use within one month, or at -80°C for longer-term storage up to six months. When preparing working solutions, dilute the DMSO stock in the appropriate physiological buffer. Be mindful of the final DMSO concentration in your experimental setup, as high concentrations can have independent effects on vascular tone.
Q3: I am not observing a consistent vasodilatory response with this compound. What could be the issue?
A3: Inconsistent responses can stem from several factors:
-
Vessel Health: Ensure the isolated blood vessels are healthy and viable. Perform a standard viability test, such as a contraction in response to a high-potassium solution (e.g., KPSS), before applying this compound.
-
Pre-constriction Level: The magnitude of the vasodilation is dependent on the level of pre-existing vascular tone. Use a consistent concentration of a vasoconstrictor (e.g., phenylephrine, U46619) to achieve a stable and reproducible pre-constriction of approximately 50-80% of the maximum contraction.
-
Drug Concentration: Ensure accurate preparation of this compound dilutions. Serial dilutions should be prepared fresh for each experiment.
-
Myograph Technique: Variability can be introduced by the myography technique itself (wire vs. pressure myography) and the specific experimental parameters used. Standardization of your protocol is key.
Q4: How can I confirm that the vasodilation I observe is specifically mediated by K-ATP channels?
A4: To confirm the involvement of K-ATP channels, you can use a specific K-ATP channel blocker such as glibenclamide. Pre-incubating the blood vessel with glibenclamide before applying this compound should significantly attenuate or abolish the vasodilatory response. This pharmacological blockade provides strong evidence for the specific mechanism of action.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Vasodilatory Response to this compound | 1. Inactive this compound: Improper storage or handling of the compound. 2. Poor Vessel Viability: Damaged endothelium or smooth muscle during dissection. 3. Insufficient Pre-constriction: The vessel is not adequately constricted to observe a relaxation response. 4. Presence of K-ATP Channel Blockers: Contamination of solutions or inherent properties of the tissue model. | 1. Prepare fresh this compound solutions from a properly stored stock. 2. Handle tissues gently during dissection and mounting. Confirm viability with a standard KCl challenge. 3. Ensure a stable and sufficient pre-constriction (50-80% of max) before adding this compound. 4. Use high-purity reagents and thoroughly wash the tissue bath between drug applications. As a control, test the effect of a known K-ATP channel opener. |
| High Variability Between Experiments | 1. Inconsistent Pre-constriction Levels: Different starting tones will lead to varied relaxation percentages. 2. Differences in Myograph Setup: Variations in tensioning (wire myography) or pressure (pressure myography). 3. Temperature and pH Fluctuations: Physiological buffers must be maintained at 37°C and a stable pH (typically 7.4). 4. Solvent Effects: High concentrations of DMSO can affect vascular reactivity. | 1. Standardize the pre-constriction protocol to achieve a consistent level of tone in all experiments. 2. Follow a strict, standardized protocol for vessel mounting and equilibration. 3. Continuously monitor and control the temperature and pH of the organ bath. 4. Keep the final DMSO concentration in the bath as low as possible (ideally <0.1%). Run a vehicle control to account for any solvent effects. |
| Tachyphylaxis (Decreasing Response with Repeated Doses) | 1. Receptor Desensitization or Channel Inactivation: Prolonged exposure to this compound may lead to a diminished response. 2. Depletion of Intracellular Messengers: Repeated stimulation may exhaust signaling pathways. | 1. Allow for adequate washout periods between cumulative concentration-response curves. 2. Consider performing single-dose experiments with sufficient recovery time between applications. |
| Unexpected Vasoconstriction | 1. Drug Precipitation: this compound may precipitate at high concentrations or in certain buffers. 2. Off-target Effects: At very high concentrations, this compound might have unforeseen effects. | 1. Visually inspect solutions for any signs of precipitation. Consider the solubility limits of the compound. 2. Work within the recommended concentration range for K-ATP channel activation (typically 10⁻¹⁰ to 10⁻⁶ M). |
Experimental Protocols
Detailed Methodology for Wire Myography Vasodilation Assay
This protocol outlines a standard procedure for assessing this compound-induced vasodilation in isolated small arteries using a wire myograph system.
-
Tissue Dissection and Mounting:
-
Isolate small resistance arteries (e.g., mesenteric, coronary) from the animal model of choice in ice-cold physiological salt solution (PSS).
-
Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.
-
Cut the artery into 2 mm segments.
-
Mount each arterial segment on two tungsten wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.
-
-
Equilibration and Viability Check:
-
Submerge the mounted artery in PSS at 37°C, continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
-
Allow the vessel to equilibrate for at least 30 minutes under a standardized resting tension.
-
Perform a "wake-up" procedure by challenging the vessel with a high-potassium solution (KPSS) to induce contraction. Repeat this step 2-3 times with washout periods in between to ensure a stable and reproducible contractile response.
-
-
Pre-constriction:
-
After the final washout and return to baseline tension, induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine (e.g., 1-10 µM) or the thromboxane A₂ analogue U46619. The target is to achieve a tone that is 50-80% of the maximum KPSS-induced contraction.
-
-
This compound Application:
-
Once a stable pre-constriction plateau is reached, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).
-
Allow the vessel to reach a stable state of relaxation at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the changes in isometric force throughout the experiment.
-
Express the relaxation response at each this compound concentration as a percentage of the pre-constriction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
-
Control Experiment with Glibenclamide:
-
To confirm the role of K-ATP channels, in a separate set of experiments, pre-incubate the arterial segments with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor.
-
Repeat the this compound cumulative concentration-response curve in the presence of glibenclamide.
-
Data Presentation
Table 1: In Vitro Vasodilatory Potency of this compound and Comparators in Rat Aorta
| Compound | Concentration Range (M) | Relative Potency |
| This compound | 10⁻¹⁰ - 10⁻⁶ | ~100-fold more potent than Ki1769 |
| ~10-fold more potent than Ki3005 | ||
| Ki1769 | 10⁻⁸ - 10⁻⁵ | - |
| Ki3005 | 10⁻¹⁰ - 10⁻⁶ | - |
Data summarized from a study on rat isolated aortas.
Table 2: In Vivo Hypotensive Effects of this compound and Comparators in Anesthetized Normotensive Rats
| Compound | Intravenous Dose (µg/kg) | Comparative Hypotensive Effect at 10 µg/kg i.v. | Duration of Action |
| This compound | 1 - 10 | Approximately the same as Ki3005 | Longer lasting |
| Ki1769 | 10 - 100 | ~5-fold less pronounced than this compound | Shorter |
| Ki3005 | 3 - 30 | Approximately the same as this compound | Shorter |
Data summarized from a study in anesthetized normotensive rats.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to vasodilation.
References
Technical Support Center: KRN4884 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of KRN4884 in in vitro assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel pyridinecarboxamidine derivative that functions as a potent potassium (K+) channel opener.[1][2] Its principal mechanism involves the activation of ATP-sensitive potassium channels (K-ATP channels).[3][4] This activation leads to membrane hyperpolarization, which in vascular smooth muscle cells, results in vasodilation.[1] The vasodilatory effects of this compound can be antagonized by glibenclamide, a known K-ATP channel blocker.
Q2: How should I prepare and store a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Briefly vortex or sonicate to ensure complete dissolution. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. Before use, allow the vial to equilibrate to room temperature.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay. Based on published data, a broad starting range of 10 nM to 10 µM is recommended.
-
In studies on isolated rat aortas, this compound produced concentration-dependent relaxations in the range of 10⁻¹⁰ M to 10⁻⁶ M (0.1 nM to 1 µM).
-
For activating cardiac K-ATP channels, concentrations of 0.1 µM to 3 µM have been used, with an EC50 value of approximately 0.55 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q4: At what concentrations might this compound exhibit cytotoxicity?
A4: While specific cytotoxicity data for this compound is limited in the provided search results, high concentrations of any compound can induce off-target effects or cytotoxicity. It is imperative to perform a cell viability assay (e.g., MTT, MTS, or Trypan Blue exclusion) in parallel with your functional assays to distinguish the specific effects of this compound from those caused by reduced cell viability. The cytotoxicity of a compound can also be influenced by the concentration of the solvent (e.g., DMSO) used.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in in vitro assays.
Issue 1: No observable effect or weaker-than-expected activity.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line or assay. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 30 µM) to identify the optimal effective concentration. |
| Insufficient Incubation Time | The duration of treatment may be too short. Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to determine the optimal incubation period for observing the desired effect. |
| Improper Reagent Preparation | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution from lyophilized powder and ensure it is fully dissolved. |
| Cell Line Insensitivity | The target K-ATP channels (e.g., Kir6.1/SUR2B) may not be expressed or functional in your chosen cell line. Verify the expression of the target channels using techniques like Western Blot or RT-PCR. Consider using a positive control cell line known to respond to K-ATP channel openers. |
| Assay Interference | Components in the cell culture medium, such as serum or phenol red, can sometimes interfere with assay readouts. If possible, perform the final steps of the assay in serum-free or phenol red-free media. |
Issue 2: Significant cytotoxicity observed across all treatment groups.
| Possible Cause | Recommended Solution |
| Concentration Too High | The concentrations used may be in the toxic range for your cells. Reduce the concentration range in your dose-response curve. Determine the IC50 value for cytotoxicity and ensure your experimental concentrations are well below this value. |
| Solvent Toxicity | DMSO can be toxic to cells at concentrations typically above 0.5-1%. Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and does not exceed a non-toxic level (usually ≤0.1%). |
| Prolonged Incubation | Long exposure to the compound, even at non-toxic concentrations, can sometimes lead to cell death. Re-evaluate the incubation time; a shorter duration may be sufficient to observe the desired pharmacological effect without causing cytotoxicity. |
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound assays.
Experimental Protocols & Data
This compound In Vitro Activity Summary
The following table summarizes the effective concentrations of this compound from published studies.
| Assay Type | Model System | Effective Concentration Range | Notes | Reference |
| Vasodilation | Rat Isolated Aorta | 0.1 nM - 1 µM | Concentration-dependent relaxation. | |
| K-ATP Current Activation | Rabbit Femoral Arterial Myocytes | 1 nM - 1 µM | Potently activates ATP-sensitive K+ current (I K-ATP). | |
| K-ATP Channel Activation | Cardiac Myocytes | 0.1 µM - 3 µM | EC50 = 0.55 µM in the presence of 1 mM ATP. | |
| Triglyceride Reduction | Sprague-Dawley Rats (in vivo) | 3 mg/kg (oral) | Reduced serum triglycerides. |
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "cells only" control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol can be used to analyze the phosphorylation status or expression levels of proteins downstream of K-ATP channel activation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-specific and total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation studies, normalize the phospho-protein signal to the total protein signal.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: this compound activates K-ATP channels, leading to vasodilation.
General Experimental Workflow for Concentration Optimization
References
- 1. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
KRN4884 stability in physiological buffer
This technical support center provides guidance on the stability of KRN4884 in physiological buffers for researchers, scientists, and drug development professionals. As specific stability data for this compound in various physiological buffers is not publicly available, this guide offers general protocols and troubleshooting advice to enable users to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A: It is recommended to store this compound at -80°C upon receipt.[1][2] For short-term use, it can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q2: What is the solubility of this compound?
A: The solubility of this compound in various solvents is not extensively reported in the provided search results. It is a K+ channel opener that has been used in in-vitro and in-vivo studies.[1][2][3] For experimental use, it is advisable to first dissolve this compound in an organic solvent like DMSO to create a stock solution before further dilution into aqueous physiological buffers.
Q3: Is there any known stability data for this compound in physiological buffers?
A: Publicly available literature does not provide specific quantitative data on the stability of this compound in common physiological buffers. Therefore, it is crucial to perform stability studies under your specific experimental conditions (e.g., buffer composition, pH, temperature) to ensure the integrity of the compound throughout your experiment.
Q4: What are the potential degradation pathways for this compound?
A: The degradation pathways of this compound have not been publicly documented. General degradation mechanisms for small molecules in aqueous solutions can include hydrolysis, oxidation, and photolysis. Forced degradation studies under stress conditions (e.g., acid, base, peroxide, light, heat) can help identify potential degradation products and pathways.
Troubleshooting Guide
Q1: I observed precipitation when I diluted my this compound stock solution into my physiological buffer. What should I do?
A: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be above its solubility limit in the chosen buffer. Try lowering the concentration.
-
Adjust the solvent composition: If your experimental design allows, you can try to include a small percentage of a co-solvent (e.g., DMSO, ethanol) in your final buffer to improve solubility. However, be mindful of the potential effects of the co-solvent on your biological system.
-
pH adjustment: The solubility of a compound can be pH-dependent. Investigate if adjusting the pH of your buffer (within a physiologically relevant range) improves solubility.
-
Use of solubilizing agents: Excipients such as cyclodextrins or surfactants can be used to enhance the solubility of poorly soluble compounds. However, their compatibility with your experimental setup must be validated.
Q2: My this compound solution appears to be losing activity over time in my experiment. How can I confirm if it's a stability issue?
A: Loss of activity can be due to compound degradation. To confirm this:
-
Perform a stability study: Conduct a time-course experiment where you incubate this compound in your physiological buffer under the same conditions as your experiment. At different time points, analyze the concentration of the parent compound using a suitable analytical method like HPLC.
-
Analytical Characterization: High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing as it can separate and quantify the active pharmaceutical ingredient (API) from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of potential degradants.
Q3: How can I prevent the degradation of this compound in my physiological buffer?
A: If you determine that this compound is degrading under your experimental conditions, consider the following:
-
Prepare fresh solutions: Prepare the this compound working solution immediately before each experiment.
-
Control temperature: Store stock solutions at the recommended temperature and keep working solutions on ice if the compound is found to be thermolabile.
-
Protect from light: If the compound is light-sensitive, conduct experiments in low-light conditions and use amber-colored tubes or cover them with aluminum foil.
-
Use of antioxidants: If oxidation is suspected to be the cause of degradation, the addition of antioxidants to the buffer might be beneficial, provided they do not interfere with the experiment.
Experimental Protocols
Protocol for Assessing this compound Stability in a Physiological Buffer
This protocol provides a general framework. The specific parameters should be adapted to your experimental needs.
1. Materials:
- This compound
- DMSO (or other suitable organic solvent)
- Physiological buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), Tris-HCl)
- HPLC system with a suitable detector (e.g., UV-Vis or PDA)
- LC-MS system for identification of degradation products (optional)
- Calibrated pH meter
- Incubator or water bath
2. Preparation of Solutions:
- This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Store this stock solution at -20°C or -80°C.
- Physiological Buffer: Prepare the desired physiological buffer and adjust the pH to the intended experimental value. Filter the buffer through a 0.22 µm filter.
3. Experimental Setup:
- Dilute the this compound stock solution into the physiological buffer to the final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically ≤ 0.1%) to minimize its effect on the experiment and compound solubility.
- Aliquot the this compound working solution into several vials for different time points.
- Incubate the vials at the desired temperature (e.g., room temperature, 37°C).
- Protect the vials from light if photostability is being assessed.
4. Sampling and Analysis:
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
- Immediately analyze the sample by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point for small molecule analysis. The mobile phase composition will need to be optimized.
- The concentration of this compound at each time point is determined by comparing the peak area to a standard curve.
5. Data Analysis:
- Plot the concentration of this compound as a percentage of the initial concentration (time 0) versus time.
- Determine the rate of degradation and the half-life of the compound under the tested conditions.
Data Presentation
Summarize your quantitative data in clearly structured tables.
Table 1: Stability of this compound in Physiological Buffer at [Temperature]
| Time (hours) | Concentration (µM) | % Remaining | Observations (e.g., precipitation) |
| 0 | 100 | ||
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 2: Summary of this compound Stability under Different Conditions
| Buffer | pH | Temperature (°C) | Half-life (hours) |
| PBS | 7.4 | 25 | |
| PBS | 7.4 | 37 | |
| HBSS | 7.4 | 37 | |
| Tris-HCl | 7.4 | 37 |
Mandatory Visualizations
Caption: Workflow for assessing this compound stability.
References
Preventing tachyphylaxis in KRN4884 vasodilation studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing KRN4884 in vasodilation studies. The focus is on identifying, mitigating, and understanding the potential for tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vasodilation?
A1: this compound is a potent pyridinecarboxamidine derivative that functions as a potassium (K+) channel opener.[1][2] Its vasodilatory effect is achieved by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium (Ca2+) through voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation. The effects of this compound can be antagonized by glibenclamide, a K-ATP channel blocker.[1][2]
Q2: What is tachyphylaxis and why is it a concern in vasodilation studies?
Q3: Is tachyphylaxis a known issue with this compound?
A3: While the available literature does not specifically document tachyphylaxis with this compound, it is a phenomenon that can occur with various vasodilators. Therefore, it is a potential experimental variable that researchers should be aware of and prepared to investigate. The long-lasting hypotensive action of this compound suggests a sustained effect, but this does not preclude the possibility of tachyphylaxis under certain experimental conditions.
Q4: What are the potential mechanisms of tachyphylaxis for a K+ channel opener like this compound?
A4: While not empirically established for this compound, potential mechanisms, extrapolated from other compounds, could include:
-
Receptor Desensitization: Conformational changes in the K-ATP channel or its associated sulfonylurea receptor (SUR) subunit, making it less responsive to this compound.
-
Receptor Internalization: A decrease in the number of available K-ATP channels on the cell surface.
-
Depletion of Intracellular Mediators: Exhaustion of downstream signaling molecules necessary for the full vasodilatory response.
-
Activation of Counter-Regulatory Mechanisms: The cell may activate compensatory pathways to counteract the hyperpolarization induced by this compound.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing diminished responses in this compound vasodilation experiments.
| Observed Problem | Potential Cause | Suggested Action |
| Decreased vasodilation with repeated this compound application. | Tachyphylaxis | 1. Confirm Tachyphylaxis: Conduct a time-course experiment with repeated, spaced doses of this compound to quantify the decrease in response. 2. Washout Period: Introduce a sufficient washout period between doses to allow for receptor re-sensitization. The duration of this period should be determined empirically. 3. Vary Agonist: Test for cross-tachyphylaxis by applying a different K+ channel opener after inducing a diminished response with this compound. If the response to the second opener is also reduced, it may suggest a common downstream mechanism of desensitization. |
| High variability in vasodilatory response between tissue preparations. | Tissue Viability/Handling | 1. Standardize Protocol: Ensure consistent tissue dissection, mounting, and equilibration procedures. 2. Viability Checks: Perform a standard contraction (e.g., with phenylephrine or KCl) and a standard relaxation (e.g., with acetylcholine if endothelium-dependent vasodilation is being studied) at the beginning and end of each experiment to confirm tissue health. |
| No or weak vasodilation in response to this compound. | Incorrect Drug Concentration or Preparation | 1. Verify Concentration: Double-check all calculations for stock and working solutions. 2. Fresh Solutions: Prepare fresh solutions of this compound for each experiment, as the compound's stability in solution may vary. |
| Unexpected contractile response to this compound. | Off-Target Effects or Experimental Artifact | 1. Concentration-Response Curve: Perform a full concentration-response curve to determine if the contractile effect is specific to a certain concentration range. 2. Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any vasoactive effects at the concentrations used. |
Experimental Protocols
Protocol for Assessing Vasodilation and Tachyphylaxis of this compound in Isolated Aortic Rings
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., rat) in accordance with institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.
-
Gently remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing K-H buffer at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
-
Viability and Pre-contraction:
-
Assess tissue viability by inducing a contraction with 60 mM KCl.
-
After washout and return to baseline, pre-contract the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).
-
-
Cumulative Concentration-Response Curve:
-
Once the phenylephrine-induced contraction has stabilized, add this compound in a cumulative manner (e.g., 10⁻¹⁰ to 10⁻⁶ M), allowing the response to plateau at each concentration.
-
-
Tachyphylaxis Assessment:
-
After the initial concentration-response curve, wash out the organ bath until the tension returns to the pre-contraction baseline.
-
After a defined interval (e.g., 30, 60, or 90 minutes), repeat the cumulative addition of this compound to generate a second concentration-response curve.
-
A rightward shift in the second curve or a reduction in the maximal relaxation indicates the development of tachyphylaxis.
-
Data Presentation
Table 1: Comparison of this compound-Induced Vasodilation in Initial and Repeated Applications
| Parameter | Initial Concentration-Response | Repeated Concentration-Response (after X min washout) |
| EC₅₀ (M) | e.g., 1.5 x 10⁻⁸ | e.g., 5.0 x 10⁻⁸ |
| Eₘₐₓ (% relaxation) | e.g., 95 ± 5% | e.g., 70 ± 8% |
| Hill Slope | e.g., 1.2 | e.g., 1.0 |
EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. Data should be presented as mean ± SEM.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Troubleshooting workflow for suspected tachyphylaxis.
References
- 1. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Technical Support Center: Glibenclamide for KATP Channel Blockade
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on using glibenclamide to block the effects of ATP-sensitive potassium (KATP) channel openers, such as KRN4884.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of glibenclamide in blocking KATP channel openers like this compound?
A1: Glibenclamide is a potent inhibitor of ATP-sensitive potassium (KATP) channels. KATP channels are comprised of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1] this compound, a KATP channel opener, acts by promoting the open state of the channel, leading to potassium efflux and cell membrane hyperpolarization.[2] Glibenclamide exerts its blocking effect by binding to the SUR1 subunit of the KATP channel, which induces a conformational change that closes the channel pore.[3] This action prevents the potassium efflux initiated by openers like this compound, thereby antagonizing their effects.
Q2: What concentration of glibenclamide should I use to block the effect of this compound?
A2: The effective concentration of glibenclamide can vary depending on the experimental model, cell type, and the specific KATP channel subtype being studied. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. However, based on published literature, concentrations in the nanomolar to low micromolar range are typically effective. For your reference, a summary of effective concentrations from various studies is provided in the table below.
Q3: I am not seeing a complete block of the KATP channel opener effect with glibenclamide. What could be the issue?
A3: Please refer to our Troubleshooting Guide below for potential reasons and solutions.
Quantitative Data Summary: Glibenclamide Concentration for KATP Channel Inhibition
The following table summarizes the effective concentrations of glibenclamide for inhibiting KATP channels in different experimental systems. This data can serve as a starting point for designing your experiments.
| Experimental Model | KATP Channel Subtype | Glibenclamide Concentration | Effect | Reference |
| Rat ventricular myocytes (inside-out patch) | Cardiac KATP | IC50 = 6 µM | Half-maximal inhibition of channel activity. | |
| Rat skeletal muscle (reconstituted in bilayers) | Skeletal muscle KATP | 10 µM | Blocked KATP channel activity. | |
| COS cells transfected with Kir6.2 + SUR1 | Pancreatic β-cell type | IC50 = 0.13 nM | Half-maximal inhibition of channel activity. | |
| COS cells transfected with Kir6.2 + SUR2A | Cardiac type | IC50 = 45 nM | Half-maximal inhibition of channel activity. | |
| COS cells transfected with Kir6.2 + SUR2B | Smooth muscle type | IC50 = 42 nM | Half-maximal inhibition of channel activity. | |
| HEK cells expressing Kir6.1/SUR2B | Vascular type | IC50 = 43 nM | Half-maximal inhibition of whole-cell current. | |
| Rat flexor digitorum brevis muscle (inside-out patch) | Skeletal muscle KATP | Apparent Ki = 63 nM | Inhibition of KATP channels. | |
| Pig urethral myocytes | Smooth muscle KATP | IC50 = 0.5 µM (for full conductance) | Inhibition of levcromakalim-induced KATP channel activity. |
Experimental Protocols
Protocol 1: In Vitro Determination of Effective Glibenclamide Concentration using Patch-Clamp Electrophysiology
This protocol outlines a general procedure to determine the concentration of glibenclamide required to block the effect of a KATP channel opener.
-
Cell Preparation: Isolate and prepare the cells of interest (e.g., cardiomyocytes, pancreatic β-cells, or a cell line expressing the KATP channel of interest) for patch-clamp recording.
-
Recording Configuration: Establish a whole-cell or inside-out patch-clamp configuration to measure KATP channel currents.
-
Baseline Recording: Record the baseline KATP channel activity in the absence of any channel modulators.
-
Channel Activation: Apply the KATP channel opener (e.g., this compound or diazoxide) to the bath solution (for whole-cell) or the internal solution (for inside-out patch) to activate the KATP channels and record the resulting current.
-
Glibenclamide Application: While continuously recording, apply increasing concentrations of glibenclamide to the appropriate solution.
-
Data Analysis: Measure the inhibition of the opener-induced current at each glibenclamide concentration.
-
Dose-Response Curve: Plot the percentage of inhibition against the glibenclamide concentration and fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete blockade of KATP channel opener effect | Glibenclamide concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions. |
| Presence of high intracellular ATP. | The inhibitory effect of glibenclamide can be modulated by intracellular ATP concentrations. Ensure your experimental buffer conditions are appropriate. In inside-out patch experiments, you can control the ATP concentration in the bath solution. | |
| Presence of ADP. | ADP can antagonize the blocking action of glibenclamide. Consider the potential impact of ADP in your experimental system. | |
| Slow washout of glibenclamide. | Glibenclamide can exhibit slow dissociation from the SUR subunit, leading to a prolonged blocking effect even after washout. Allow for sufficient washout time if you are trying to observe the reversal of the block. | |
| Variability in results | Differences in KATP channel subunit composition. | The affinity of glibenclamide varies between different SUR subtypes (SUR1, SUR2A, SUR2B). Ensure you are aware of the specific KATP channel subtype expressed in your model system. |
| Experimental temperature. | Binding kinetics can be temperature-dependent. Maintain a consistent and appropriate temperature throughout your experiments. | |
| Precipitation of glibenclamide | Poor solubility in aqueous solutions. | Glibenclamide has low aqueous solubility. Prepare a stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your experimental buffer. Ensure the final DMSO concentration is low and does not affect your cells. |
Visualizations
Caption: Signaling pathway of KATP channel modulation.
Caption: Experimental workflow for determining glibenclamide IC50.
References
Common issues with KRN4884 solubility and precipitation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on common issues related to the solubility and precipitation of KRN4884. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific challenges that may be encountered during experiments.
Disclaimer
Limited public information is available regarding the specific quantitative solubility and precipitation characteristics of this compound. The guidance provided herein is based on available data and general principles for troubleshooting the solubility of small molecule inhibitors. We strongly recommend performing small-scale solubility tests under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] A stock solution of 10 mM in DMSO has been successfully prepared in published studies.[1] Always use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of many organic compounds.
Q2: I observed a precipitate in my this compound stock solution after storing it. What should I do?
A2: Precipitation in a DMSO stock solution upon storage, particularly after freeze-thaw cycles, can occur. First, try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating. If the precipitate does not dissolve, it is likely that the solution is supersaturated or the compound has degraded. It is recommended to prepare a fresh stock solution. To avoid this issue, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What is the cause?
A3: This phenomenon is often referred to as "solvent shock." this compound is likely much less soluble in aqueous solutions than in DMSO. The rapid change in solvent environment upon dilution can cause the compound to crash out of solution. Other contributing factors can include the final concentration of this compound exceeding its solubility limit in the medium, and interactions with media components like salts and proteins.
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
A4: The tolerance of cell lines to DMSO varies. However, a final concentration of less than 0.5% (v/v) DMSO is generally considered acceptable for most cell-based assays. It is crucial to include a vehicle control in your experiments with the same final concentration of DMSO as the experimental conditions to account for any solvent effects.
Q5: How does the pH of the aqueous medium affect the solubility of this compound?
A5: The chemical structure of this compound (5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine) contains basic functional groups. Therefore, its solubility is expected to be pH-dependent. In more acidic environments, these groups will be protonated, which may increase aqueous solubility. Conversely, in neutral or basic solutions (like typical cell culture media at pH ~7.4), the compound will be less charged and likely less soluble.
Troubleshooting Guides
Guide 1: Precipitate Observed in DMSO Stock Solution
If you observe a precipitate in your this compound DMSO stock solution, follow these steps:
-
Attempt to Re-solubilize:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex the solution vigorously or place it in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to see if the precipitate has dissolved.
-
-
If Precipitate Persists:
-
The concentration of your stock solution may be too high.
-
Prepare a new stock solution at a lower concentration.
-
Ensure you are using high-purity, anhydrous DMSO.
-
Guide 2: Precipitate Observed After Dilution in Aqueous Media
To prevent precipitation when diluting your DMSO stock solution into aqueous media, consider the following optimization steps:
-
Optimize Dilution Method:
-
Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C).
-
Add the this compound stock solution dropwise to the vortexing aqueous medium to ensure rapid mixing.
-
Avoid adding the aqueous medium to the concentrated stock solution.
-
-
Reduce Final Concentration:
-
The desired concentration of this compound may be above its solubility limit in your specific medium. Perform a solubility test to determine the approximate solubility limit (see Experimental Protocols).
-
-
Use a Co-solvent:
-
For particularly challenging experiments, the addition of a biocompatible surfactant, such as Pluronic® F-68 (0.01-0.1%), to the cell culture medium can help maintain solubility.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Known Concentration | Temperature | Notes |
| DMSO | 10 mM[1] | Room Temperature | Recommended for stock solutions. |
| 0.5% (w/v) Carboxymethyl Cellulose | Suspension[1] | Room Temperature | Used for in vivo oral administration, indicating poor aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Data not available | - | Expected to be poorly soluble. Solubility is likely pH-dependent. |
| Ethanol | Data not available | - | Solubility should be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 299.76 g/mol . For 1 mL of a 10 mM solution, you will need 2.9976 mg.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again, or sonicate for 5-10 minutes.
-
Visually inspect to ensure the solution is clear and free of particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Determining Aqueous Solubility
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer or cell culture medium of interest
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your aqueous medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 2-24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more sensitive assessment, view the solutions under a microscope.
-
The highest concentration that remains clear is the approximate solubility limit under those conditions.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: The mechanism of "solvent shock" leading to precipitation.
References
Off-target effects of KRN4884 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of KRN4884 in cellular assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent ATP-sensitive potassium (K-ATP) channel opener.[1] Its primary on-target effect is the activation of these channels, leading to hyperpolarization of the cell membrane. In vascular smooth muscle cells, this effect causes relaxation and vasodilation.[2]
Q2: Has this compound been profiled for off-target activities against a broad panel of receptors or kinases?
Currently, there is no publicly available data from broad off-target binding assays or kinase panel screens for this compound. Therefore, researchers should be aware that unexpected cellular effects may arise from interactions with uninvestigated molecular targets.
Q3: Are there any known ion channels that are NOT affected by this compound?
Yes. Studies have shown that this compound does not affect voltage-dependent Ca2+ channels or delayed rectifier K+ channel currents, indicating a degree of selectivity for K-ATP channels over these other ion channels.[1]
Q4: Does this compound have any known effects on lipid metabolism?
Yes. In animal studies, administration of this compound has been shown to significantly reduce serum triglyceride levels.[3] This effect is thought to be mediated by an increase in lipoprotein lipase (LPL) activity in adipose tissue and skeletal muscle.[3] It is important to note that this compound did not significantly alter serum levels of total cholesterol or phospholipids, though an increase in free fatty acids was observed.
Troubleshooting Guide for Unexpected Cellular Effects
If you are observing an unexpected phenotype in your cellular assay upon treatment with this compound, the following guide can help you troubleshoot whether this may be an off-target effect.
Step 1: Confirm the On-Target Effect
First, verify that this compound is engaging its intended target in your experimental system.
-
Question: Is the K-ATP channel expressed in your cells of interest?
-
Action: Confirm the expression of K-ATP channel subunits, particularly the vascular type components Kir6.1 and SUR2B, using methods like RT-PCR or Western blotting.
-
Question: Can you block the observed effect with a known K-ATP channel inhibitor?
-
Action: Use a well-characterized K-ATP channel blocker, such as glibenclamide, to see if it can reverse the phenotype you are observing.
Step 2: Investigate Potential Off-Target Mechanisms
If the effect persists even when the on-target action is blocked, or if your cells do not express K-ATP channels, consider the following:
-
Question: Is the observed effect related to the known metabolic effects of this compound?
-
Action: If your assay is sensitive to changes in lipid metabolism or free fatty acid concentrations, consider that the observed phenotype may be a downstream consequence of increased LPL activity.
-
Question: Could the effect be due to cytotoxicity?
-
Action: Perform a standard cytotoxicity assay (e.g., MTT, LDH release, or Annexin V staining) to determine if the observed phenotype is a result of cell death.
Step 3: Workflow for Investigating Suspected Off-Target Effects
The following diagram outlines a logical workflow for investigating a suspected off-target effect of this compound.
References
- 1. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of KRN4884 Experimental Results
This technical support center is designed for researchers, scientists, and drug development professionals working with KRN4884. Our goal is to help you achieve consistent and reproducible experimental outcomes by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.
Troubleshooting Guides
This section addresses specific issues that can arise during experimentation with this compound, presented in a question-and-answer format.
Cell-Based Assays: Inconsistent IC50 Values
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in our cell viability assays across different experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in drug discovery research and can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | - Passage Number: Ensure that cells are used within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. - Cell Health and Viability: Before seeding, confirm cell viability is >95% using a method like trypan blue exclusion. Seed cells during their logarithmic growth phase. - Seeding Density: Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. Perform a cell titration experiment to determine the optimal density. |
| Assay Protocol Execution | - Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) and proper mixing at each dilution step. - Pipetting Accuracy: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique across all wells. - Incubation Times: Standardize the incubation time for this compound treatment. |
| Microplate and Edge Effects | - Edge Effects: Avoid using the outer wells of the microplate for experimental samples, as these are prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.[1] - Plate Uniformity: Use high-quality, tissue culture-treated plates. Ensure even cell distribution by letting the plate rest at room temperature for 15-20 minutes before incubation.[1] |
| Reagent Variability | - Serum Lot-to-Lot Variation: If using fetal bovine serum (FBS), test new lots for their effect on cell growth and drug response before use in critical experiments. - Assay Reagent Quality: Check the expiration dates of all assay reagents, such as MTT or CellTiter-Glo®, and store them according to the manufacturer's instructions. |
Western Blotting: Inconsistent Phospho-Target Inhibition
Question: Our western blot results show variable inhibition of the downstream target of ReproKinase (p-Target) after this compound treatment. How can we improve the reproducibility of these experiments?
Answer: Variability in western blot data can be frustrating. Consistent results depend on meticulous sample preparation, standardized blotting procedures, and careful data analysis.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Sample Preparation and Lysis | - Lysis Buffer Composition: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. - Consistent Lysis: Ensure complete and consistent cell lysis by optimizing the lysis protocol and keeping samples on ice. - Protein Quantification: Use a reliable protein quantification assay (e.g., BCA) and ensure that equal amounts of protein are loaded for each sample. |
| Electrophoresis and Transfer | - Gel Polymerization: Ensure even gel polymerization for consistent protein migration.[2] - Transfer Efficiency: Confirm complete and even transfer of proteins to the membrane by staining the membrane with Ponceau S after transfer.[2] Optimize transfer time and voltage, especially for high or low molecular weight proteins. |
| Antibody Incubation and Detection | - Antibody Concentration: Titrate primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background. - Blocking: Optimize the blocking buffer (e.g., 5% BSA or non-fat milk) and incubation time to reduce non-specific binding. - Washing Steps: Perform thorough and consistent washing steps to remove unbound antibodies. |
| Signal Quantification | - Signal Saturation: Ensure that the chemiluminescent signal is not saturated by adjusting the exposure time. Saturated signals will not accurately reflect protein levels. - Normalization: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the signal of the target protein. Ensure the loading control is not affected by the experimental treatment. |
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol describes a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound. The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
DMSO (vehicle)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Signaling Pathway: this compound Inhibition of the ReproKinase Pathway
Caption: this compound inhibits ReproKinase, blocking downstream signaling.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for ensuring the reproducibility of our this compound experiments?
A1: The most critical factors can be summarized as:
-
Cell Line Integrity: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Also, routinely test for mycoplasma contamination.
-
Standardized Protocols: Adhere strictly to well-documented and standardized protocols for all experiments. Any deviation should be noted.
-
Consistent Reagents: Use high-quality reagents and be mindful of lot-to-lot variability, especially for sensitive components like serum and antibodies.
-
Detailed Record-Keeping: Maintain a thorough record of all experimental parameters, including cell passage number, reagent lot numbers, and specific instrument settings.
Q2: How should we prepare and store this compound to maintain its stability and activity?
A2: For optimal stability, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium immediately before use.
Q3: We are seeing a discrepancy between our in-house results and published data for this compound. What could be the reason?
A3: Discrepancies between different labs can arise from subtle differences in experimental conditions. Key areas to investigate include:
-
Cell Line Differences: The specific sub-clone of a cell line used can have a different genetic makeup and, therefore, a different response to a compound.
-
Reagent Sources: Differences in the source and quality of reagents, such as media, serum, and antibodies, can significantly impact results.
-
Protocol Variations: Minor variations in protocols, such as incubation times or cell densities, can lead to different outcomes.
-
Data Analysis Methods: Ensure that the data analysis methods, including normalization and statistical tests, are comparable to the published study.
Q4: What is the best way to control for "edge effects" in 96-well plate assays?
A4: "Edge effects," where the outer wells of a plate behave differently from the inner wells, are a common source of variability. To mitigate this:
-
Avoid using the outer wells for experimental samples. Instead, fill them with sterile water, media, or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Use specially designed microplates with moats that can be filled with liquid to reduce evaporation.
-
Ensure proper humidification of the incubator.
-
Allow plates to equilibrate to room temperature before placing them in the incubator to ensure even cell settling.
-
Use plate sealers to minimize evaporation during long incubation periods.
Q5: How do we ensure our western blot loading controls are reliable?
A5: A reliable loading control should have stable expression across all experimental conditions. It is crucial to validate your loading control for each new cell line and experimental setup.
-
Test for Stability: Run a preliminary western blot with samples from all treatment groups and probe for your intended loading control (e.g., GAPDH, β-actin, Tubulin). The signal should be consistent across all lanes.
-
Consider Total Protein Normalization: As an alternative to a single loading control protein, you can use total protein staining (e.g., Ponceau S, Coomassie) to normalize your data. This method is less susceptible to variations in the expression of a single protein.
References
KRN4884 In Vivo Dosing and Experimental Guide
Welcome to the KRN4884 Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential information for the in vivo application of this compound, a potent ATP-sensitive potassium (K-ATP) channel opener. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental considerations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: The recommended starting dose for this compound depends on the animal model and the intended biological effect. Based on published preclinical studies, intravenous (i.v.) administration in rats has been effective in the range of 1-10 µg/kg for cardiovascular applications.[1] For oral administration in rats, a dose of 3 mg/kg has been reported for studies investigating effects on serum triglyceride levels. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
Q2: How should this compound be formulated for in vivo administration?
A2: this compound is a pyridinecarboxamidine derivative. While a specific vehicle for this compound is not explicitly detailed in the available literature, a common vehicle for other K-ATP channel openers like cromakalim is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and Phosphate-Buffered Saline (PBS). A suggested starting formulation could be a solution of 10% DMSO, 20% Cremophor EL, and 70% normal saline. It is imperative to ensure complete dissolution and to administer the vehicle alone as a control in your experiments. The final concentration of DMSO should be kept low to avoid solvent-related toxicity.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a potent opener of ATP-sensitive potassium (K-ATP) channels.[2] It specifically targets the vascular type K-ATP channels, which are composed of the Kir6.1 and SUR2B subunits.[2] By activating these channels, this compound increases potassium efflux from vascular smooth muscle cells, leading to hyperpolarization, relaxation of the blood vessels, and a subsequent decrease in blood pressure.[1]
Q4: Are there any known safety or toxicity concerns with this compound?
A4: There is currently no publicly available, comprehensive safety and toxicity data specifically for this compound. As with any investigational compound, it is essential to conduct thorough safety assessments as part of your preclinical studies. General considerations for K-ATP channel openers include the potential for excessive vasodilation leading to hypotension and reflex tachycardia. Careful monitoring of cardiovascular parameters is recommended. Preclinical toxicology studies for cardiovascular drugs typically assess target organ toxicity, dose-dependent toxicity, and the reversibility of any observed effects.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Lack of Efficacy | - Inadequate dose- Poor bioavailability (for oral administration)- Inappropriate animal model- Incorrect formulation/precipitation of the compound | - Perform a dose-response study to identify the optimal dose.- Consider intravenous administration to ensure systemic exposure.- Confirm that the target K-ATP channel subunits (Kir6.1/SUR2B) are expressed in your model system.- Prepare fresh dosing solutions and visually inspect for any precipitation before administration. Consider adjusting the vehicle composition if solubility is an issue. |
| High Mortality or Adverse Events | - Dose is too high- Rapid injection rate (for i.v. administration)- Vehicle toxicity | - Reduce the administered dose.- Administer intravenous doses as a slow bolus or infusion.- Include a vehicle-only control group to assess any effects of the formulation components. Ensure the final concentration of solvents like DMSO is minimized. |
| Variability in Response | - Inconsistent dosing volume or technique- Animal-to-animal physiological differences- Instability of the compound in the formulation | - Ensure accurate and consistent administration techniques.- Increase the number of animals per group to improve statistical power.- Prepare fresh dosing solutions for each experiment and store them appropriately. |
Experimental Protocols & Data
In Vivo Dosage Summary
The following table summarizes reported in vivo dosages for this compound from preclinical studies.
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 1-10 µg/kg | Dose-dependent decrease in mean blood pressure | [1] |
| Rat | Oral | 3 mg/kg (for 10 days) | Reduction in serum triglyceride levels |
Suggested Protocol for Intravenous Administration in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs.
1. Preparation of Dosing Solution (Example for a 10 µg/kg dose):
-
Vehicle Preparation: Prepare a vehicle solution of 10% DMSO, 20% Cremophor EL, and 70% sterile normal saline.
-
Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Working Solution: Based on the average weight of the animals and the desired dosing volume (e.g., 1 mL/kg), dilute the stock solution with the prepared vehicle to achieve the final concentration. For a 10 µg/kg dose and a 1 mL/kg dosing volume, the final concentration would be 10 µg/mL. Ensure the final DMSO concentration is as low as possible.
2. Administration:
-
Administer the dosing solution via a lateral tail vein as a slow bolus injection.
-
Include a control group that receives the vehicle only.
3. Monitoring:
-
Continuously monitor cardiovascular parameters such as blood pressure and heart rate.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo dose adjustment studies.
References
KRN4884 Technical Support Center: In Vitro Experimental Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing KRN4884 as a vehicle control in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and accurate application of this potent potassium channel opener.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 5-amino-N-[2-(2-chlorophenyl)ethyl]-N'-cyano-3-pyridinecarboxamidine, is a novel and potent potassium channel opener.[1][2] Its primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[3] This leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through voltage-dependent calcium channels, resulting in vasorelaxation.[4]
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vitro cell culture experiments, it is crucial to use a final concentration of DMSO that is non-toxic to the cells, typically not exceeding 0.1% to 0.5%. Always include a vehicle control group in your experimental design, which consists of the culture medium with the same final concentration of DMSO as the this compound-treated group.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO. Due to the lack of specific public data on its maximum solubility, it is recommended to start with a common stock concentration used for small molecules, such as 10 mM. If solubility issues arise, gentle warming to 37°C or sonication can be attempted to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, it is advisable to use the solution within one month, and within six months if stored at -80°C.
Q4: What is the stability of this compound in cell culture media?
Q5: What are the known off-target effects of this compound?
A5: Studies have shown that this compound is a potent activator of the vascular type K-ATP channel, which is composed of Kir6.1 and SUR2B subunits. The same study indicated that this compound did not affect voltage-dependent Ca2+ or delayed rectifier K+ channel currents in rabbit femoral arterial myocytes. However, comprehensive off-target screening data for this compound against a broad panel of kinases or other receptors is not publicly available. When interpreting unexpected results, the possibility of off-target effects should be considered, especially at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium. | The concentration of this compound exceeds its aqueous solubility limit. The final concentration of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound in the culture medium. - Ensure the stock solution is fully dissolved before dilution. - When preparing the working solution, add the DMSO stock to the medium dropwise while vortexing to facilitate mixing. - If precipitation persists, consider preparing a higher concentration stock solution in DMSO to reduce the volume added to the medium, thereby increasing the final DMSO concentration (while staying within non-toxic limits). |
| Vehicle control (DMSO) is showing a biological effect. | The cell line is particularly sensitive to DMSO. The final concentration of DMSO is too high. | - Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your specific cell line and assay. - Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility (ideally ≤0.1%). |
| Inconsistent or no vasorelaxant effect observed. | Degradation of this compound in the working solution. Incorrect experimental setup or tissue preparation. The K-ATP channels in the tissue are not appropriately activated. | - Prepare fresh working solutions of this compound for each experiment. - Verify the integrity of the aortic rings and ensure proper equilibration and pre-contraction. - Confirm that the experimental buffer conditions (e.g., pH, temperature, oxygenation) are optimal. - Use a positive control (e.g., another known potassium channel opener like levcromakalim) to validate the assay. |
| Unexpected biological effects observed. | Potential off-target effects of this compound, especially at higher concentrations. | - Perform a dose-response curve to determine if the effect is concentration-dependent. - Use a structurally different potassium channel opener to see if the effect is reproducible. - If possible, use a K-ATP channel blocker, such as glibenclamide, to confirm that the observed effect is mediated by K-ATP channel activation. |
Quantitative Data Summary
| Compound | In Vitro Model | Effective Concentration Range | Potency Comparison |
| This compound | Rat isolated aortas | 10⁻¹⁰ to 10⁻⁶ M | ~100-fold more potent than Ki1769; ~10-fold more potent than Ki3005; ~26-fold more potent than levcromakalim. |
| Ki1769 | Rat isolated aortas | 10⁻⁸ to 10⁻⁵ M | - |
| Ki3005 | Rat isolated aortas | 10⁻¹⁰ to 10⁻⁶ M | - |
| Levcromakalim | Rat isolated aortas | - | This compound is ~26-fold more potent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Calculate the mass of this compound required to make a 10 mM stock solution in a desired volume of DMSO (Molecular Weight of this compound: 299.76 g/mol ). b. Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary. e. Visually inspect the solution to ensure no solid particles are present. f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months), protected from light.
-
Working Solution Preparation: a. Immediately before use, thaw a single aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in the desired cell culture medium or physiological salt solution to achieve the final experimental concentrations. c. Ensure the final concentration of DMSO in the working solutions and the vehicle control is consistent and non-toxic to the cells (e.g., ≤0.1%). d. To minimize precipitation, add the DMSO stock solution dropwise to the medium while gently vortexing.
Protocol 2: In Vitro Vasorelaxation Assay Using Isolated Rat Aortic Rings
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, KH₂PO₄ 1.2, MgSO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, glucose 11)
-
Phenylephrine (PE) or KCl for pre-contraction
-
This compound working solutions
-
Vehicle control solution (K-H solution with the same final DMSO concentration as the highest this compound concentration)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Aortic Ring Preparation: a. Euthanize the rat by an approved method and immediately dissect the thoracic aorta. b. Place the aorta in ice-cold K-H solution and carefully remove adhering connective and adipose tissue. c. Cut the aorta into rings of 2-3 mm in length. d. For endothelium-denuded experiments, gently rub the intimal surface of the rings with a pair of forceps.
-
Experimental Setup: a. Suspend the aortic rings in organ baths containing K-H solution maintained at 37°C and continuously gassed with carbogen. b. Apply a resting tension of 1-2 g and allow the rings to equilibrate for at least 60 minutes, with changes of the K-H solution every 15-20 minutes.
-
Viability and Endothelium Integrity Check: a. Contract the rings with 60 mM KCl. b. After washing and returning to baseline, contract the rings with phenylephrine (1 µM). c. At the plateau of contraction, add acetylcholine (1 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium, while <10% indicates successful denudation. d. Wash the rings and allow them to return to baseline.
-
Vasorelaxation Assay: a. Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (e.g., 25-60 mM). b. Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) or the vehicle control. c. Record the isometric tension changes until a maximal response is achieved.
-
Data Analysis: a. Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl. b. Construct concentration-response curves and calculate the EC₅₀ values (the concentration of this compound that produces 50% of the maximal relaxation).
Visualizations
References
- 1. Vasorelaxant effect in rat aortic rings through calcium channel blockage: a preliminary in vitro assessment of a 1,3,4-oxadiazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium channel opening: a subtle two-step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of KRN4884 and Nifedipine on Vascular Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of KRN4884 and nifedipine on vascular resistance, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the distinct mechanisms and potencies of these two vasodilatory agents.
Executive Summary
This compound and nifedipine are both potent vasodilators that effectively reduce vascular resistance, albeit through different mechanisms of action. This compound is a potassium channel opener that hyperpolarizes vascular smooth muscle cells, while nifedipine is a dihydropyridine calcium channel blocker that inhibits calcium influx. This fundamental difference in their molecular targets leads to distinct profiles in terms of potency, duration of action, and effects on other cardiovascular parameters.
Mechanism of Action
This compound: ATP-Sensitive Potassium (K-ATP) Channel Opener
This compound exerts its vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing the influx of extracellular calcium and subsequently leading to vasorelaxation and a decrease in vascular resistance.[1]
Nifedipine: L-type Calcium Channel Blocker
Nifedipine, a dihydropyridine calcium channel blocker, directly inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle and myocardial cells.[2][3] By blocking these channels, nifedipine reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase pathway, resulting in smooth muscle relaxation, vasodilation, and a reduction in peripheral arterial vascular resistance.[2]
Signaling Pathway Diagrams
Comparative Experimental Data
The following tables summarize the quantitative effects of this compound and nifedipine on vascular resistance from a comparative in vivo study.
Table 1: Effect of Intravenous this compound and Nifedipine on Total Peripheral Vascular Resistance (TPR) in Anesthetized Dogs
| Drug | Dose (µg/kg, i.v.) | Change in TPR (%) |
| This compound | 3 | -28.1 ± 3.5 |
| 10 | -45.2 ± 4.1 | |
| Nifedipine | 1 | -15.3 ± 2.8 |
| 3 | -29.5 ± 3.9 | |
| 10 | -48.7 ± 5.2 |
Data presented as mean ± SEM.
Experimental Protocols
In Vivo Measurement of Total Peripheral Vascular Resistance in Anesthetized Dogs
Objective: To determine the effects of intravenously administered this compound and nifedipine on total peripheral vascular resistance (TPR) in anesthetized dogs.
Animal Model: Male Beagle dogs (n=5-6 per group), weighing approximately 10-12 kg.
Anesthesia: Anesthesia is induced with sodium pentobarbital (30 mg/kg, i.v.) and maintained with a continuous infusion of the same anesthetic.
Surgical Preparation:
-
The animals are intubated and ventilated with room air.
-
A catheter is placed in the femoral artery to monitor mean arterial pressure (MAP).
-
A catheter is placed in the femoral vein for drug administration.
-
A Swan-Ganz catheter is inserted via the jugular vein into the pulmonary artery for the measurement of cardiac output (CO) by thermodilution.
Hemodynamic Measurements:
-
Mean Arterial Pressure (MAP) is continuously recorded.
-
Cardiac Output (CO) is measured at baseline and after drug administration.
-
Total Peripheral Vascular Resistance (TPR) is calculated using the formula: TPR = MAP / CO.
Drug Administration:
-
A baseline hemodynamic measurement is taken after a stabilization period.
-
This compound (3 and 10 µg/kg) or nifedipine (1, 3, and 10 µg/kg) is administered intravenously.
-
Hemodynamic parameters are recorded at the time of the maximal hypotensive response.
In Vitro Vasorelaxation Assay using Isolated Rat Aortic Rings
Objective: To assess the direct vasorelaxant effects of this compound and nifedipine on vascular smooth muscle.
Tissue Preparation:
-
Male Wistar rats (250-300 g) are euthanized.
-
The thoracic aorta is excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied to the rings, and they are allowed to equilibrate.
Procedure:
-
The viability of the aortic rings is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
The rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine.
-
Once a stable contraction is achieved, cumulative concentrations of this compound or nifedipine are added to the organ bath.
-
The relaxation response is measured as the percentage decrease from the pre-contracted tension.
Discussion and Conclusion
Both this compound and nifedipine are effective in reducing total peripheral vascular resistance. The in vivo data from anesthetized dogs suggests that at higher doses (10 µg/kg), both drugs produce a comparable maximal reduction in TPR. However, their distinct mechanisms of action have important implications for their overall pharmacological profiles.
This compound's action through K-ATP channels is a more direct mechanism of inducing hyperpolarization and subsequent vasorelaxation. This mechanism is particularly relevant in the context of ischemic conditions where ATP levels may be altered.
Nifedipine's blockade of L-type calcium channels is a well-established mechanism for vasodilation and is the basis for its widespread clinical use in hypertension and angina.
The choice between targeting potassium channels or calcium channels for modulating vascular resistance depends on the specific therapeutic goal and the desired physiological response. Further research into the tissue selectivity and potential off-target effects of this compound is warranted to fully understand its therapeutic potential in comparison to established calcium channel blockers like nifedipine.
References
KRN4884 potency compared to Ki1769 and Ki3005
A Comparative Analysis of the Potency of Potassium Channel Openers: KRN4884, Ki1769, and Ki3005
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of three pyridinecarboxamidine-derived potassium channel openers: this compound, Ki1769, and Ki3005. The information presented is based on published experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound, Ki1769, and Ki3005 are vasorelaxant agents that function by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This mechanism of action leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through voltage-dependent calcium channels, ultimately resulting in vasodilation. While all three compounds share this fundamental mechanism, their potencies differ significantly due to variations in their chemical structures.
Quantitative Potency Comparison
Experimental data from in vitro studies on isolated rat aortas provide a clear hierarchy of potency among the three compounds. The vasorelaxant effects are concentration-dependent and can be quantified by their relative potencies.
| Compound | Relative Potency (in vitro) | Key Structural Features |
| This compound | Most Potent | Contains both a 5-amino group on the pyridine ring and a 2-chloro substituent on the phenyl ring. |
| Ki3005 | ~10-fold less potent than this compound | Lacks the 5-amino group of this compound but retains the 2-chloro substituent. |
| Ki1769 | ~100-fold less potent than this compound | Lacks both the 5-amino group and the 2-chloro substituent. |
Data sourced from in vitro studies on rat isolated aortas. The relaxant effects of these compounds were antagonized by glibenclamide, a known K-ATP channel blocker, confirming their mechanism of action.[1]
In vivo studies in anesthetized normotensive rats also demonstrate the superior hypotensive effect of this compound. At an intravenous dose of 10 µg/kg, the hypotensive effect of this compound was comparable to that of Ki3005 and approximately five times more pronounced than that of Ki1769. Furthermore, the hypotensive action of this compound was observed to be longer-lasting.[1]
Signaling Pathway of Potassium Channel Openers
The following diagram illustrates the signaling cascade initiated by potassium channel openers, leading to vasorelaxation.
Caption: Signaling pathway of potassium channel openers in vascular smooth muscle cells.
Experimental Protocols
The following provides a generalized methodology for a vasorelaxation assay used to determine the potency of potassium channel openers, based on standard pharmacological procedures.
Objective: To assess the concentration-dependent vasorelaxant effects of this compound, Ki1769, and Ki3005 on isolated arterial rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)
-
Phenylephrine or KCl for pre-contraction
-
This compound, Ki1769, Ki3005 stock solutions
-
Glibenclamide (for antagonist studies)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation: Thoracic aortas are excised from euthanized rats and placed in cold Krebs-Henseleit solution. The aortas are cleaned of adherent tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with the buffer being replaced every 15-20 minutes.
-
Pre-contraction: The aortic rings are contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).
-
Cumulative Concentration-Response Curves: Once a stable contraction plateau is reached, the test compounds (this compound, Ki1769, or Ki3005) are added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation at each concentration is recorded as a percentage of the pre-contraction tension.
-
Data Analysis: The potency of each compound is determined by calculating the EC50 value (the concentration that produces 50% of the maximal relaxation) from the concentration-response curve.
Caption: Workflow for a typical vasorelaxation assay.
Conclusion
The available data consistently demonstrate that this compound is the most potent vasorelaxant among the three compared pyridinecarboxamidine derivatives, followed by Ki3005 and then Ki1769. The differences in potency are directly attributable to specific structural moieties, highlighting the importance of the 5-amino group on the pyridine ring and the 2-chloro substituent on the phenyl ring for optimal activity as a potassium channel opener. This information is critical for researchers designing studies involving these compounds for the investigation of potassium channel function and the development of novel therapeutics.
References
Glibenclamide Inhibition as a Gold Standard for Validating KRN4884 KATP Channel Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ATP-sensitive potassium (KATP) channel opener KRN4884 with other known KATP channel modulators. The central theme is the validation of this compound's mechanism of action through its inhibition by glibenclamide, a well-established KATP channel blocker. This document summarizes key experimental data, details relevant protocols, and presents visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
Executive Summary
This compound is a potent activator of ATP-sensitive potassium (KATP) channels, exhibiting significant vasodilatory effects. Its mechanism of action is confirmed through its sensitivity to inhibition by glibenclamide, a sulfonylurea drug that specifically blocks KATP channels. Electrophysiological studies have demonstrated that this compound is substantially more potent than other KATP channel openers, such as levcromakalim. This guide presents the quantitative data supporting these claims and provides the necessary experimental context for researchers in the field of pharmacology and drug development.
Data Presentation: Quantitative Comparison of KATP Channel Modulators
The following tables summarize the potency of this compound in comparison to other KATP channel openers and the inhibitory efficacy of glibenclamide.
| Compound | EC50 (Vasodilation) | Cell Type/Tissue | Reference |
| This compound | -8.54 ± 0.54 log M (vs Ang II) | Human Internal Mammary Artery | [1] |
| -6.14 ± 0.15 log M (vs NA) | Human Internal Mammary Artery | [1] | |
| 1-10 µg/kg (i.v.) | Anesthetized Dogs | [2] | |
| Levcromakalim | 3 and 10 µg/kg (i.v.) | Anesthetized Dogs | [2] |
| Pinacidil | Approx. 100-fold less potent than Cromakalim | Isolated Vascular Segments | [3] |
| Cromakalim | - | Isolated Vascular Segments |
Table 1: Potency of this compound and other KATP Channel Openers. This table highlights the effective concentrations of various KATP channel openers in producing a physiological response, primarily vasodilation.
| Inhibitor | Target | IC50 | Cell Type/Tissue | Reference |
| Glibenclamide | This compound-activated KATP current | Abolished by 1 µM | Rabbit Femoral Arterial Myocytes | |
| Levcromakalim-induced KATP channel | 0.5 µM | Pig Urethral Myocytes | ||
| KATP channels (general) | 6 µM | Rat Ventricular Myocytes | ||
| Whole-cell KATP current | 6 nM | Guinea Pig Ventricular Myocytes |
Table 2: Inhibitory Concentration of Glibenclamide on KATP Channels. This table showcases the concentration of glibenclamide required to inhibit KATP channel activity, both intrinsically and when activated by specific openers.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying ion channel activity, allowing for the direct measurement of ionic currents across the cell membrane.
Objective: To measure the KATP channel current activated by this compound and its subsequent inhibition by glibenclamide.
Cell Preparation:
-
Isolate single myocytes from the target tissue (e.g., rabbit femoral artery) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
Recording Solutions:
-
Bath Solution (Extracellular): Containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Pipette Solution (Intracellular): Containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 3 Mg-ATP (pH adjusted to 7.2 with KOH).
Procedure:
-
Mount a coverslip with adherent cells onto the stage of an inverted microscope.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the pipette solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a constant voltage (e.g., -30 mV).
-
Perfuse the cell with the bath solution containing this compound to elicit an outward KATP current.
-
Once a stable current is achieved, co-perfuse with this compound and glibenclamide to observe the inhibition of the current.
-
Wash out the drugs to observe the recovery of the current.
-
Record and analyze the current traces using appropriate software.
Visualizations
Signaling Pathway of KATP Channel Modulation
Caption: Modulation of the KATP channel by this compound, glibenclamide, and ATP.
Experimental Workflow for Patch-Clamp Analysis
References
- 1. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884: A Potent Vasodilator Targeting ATP-Sensitive Potassium Channels
A Comparative Guide for Researchers and Drug Development Professionals
KRN4884, a novel pyridinecarboxamidine derivative, has emerged as a potent vasodilator with a long-lasting antihypertensive effect. This guide provides a comprehensive comparison of this compound with other well-established potassium (K+) channel openers, focusing on their efficacy in inducing vasodilation. The information presented herein is supported by experimental data from in vitro studies, primarily utilizing the rat isolated aorta model, a standard tool for assessing vascular reactivity.
Mechanism of Action: Opening the Gates for Relaxation
This compound, along with other compounds like levcromakalim, pinacidil, and nicorandil, belongs to a class of drugs known as K+ channel openers. Specifically, they target ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. The opening of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium channels, reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[1] This mechanism is a key target for the development of antihypertensive therapies.
Comparative Efficacy in Vasodilation
Table 1: Comparative Potency of K+ Channel Openers in Rat Aorta Vasodilation
| Compound | EC50 (µM) | Relative Potency Notes |
| This compound | Not explicitly reported | Approximately 26-fold more potent than levcromakalim.[2] About 100-fold and 10-fold more potent than Ki1769 and Ki3005, respectively.[3] |
| Levcromakalim | ~0.1 - 0.3 | - |
| Pinacidil | ~0.3 - 1.0 | - |
| Nicorandil | ~10 - 30 | Also possesses nitric oxide-donating properties.[4] |
| Cromakalim | ~0.1 - 0.5 | - |
Note: EC50 values are approximate and can vary depending on the specific experimental conditions.
The data clearly indicates that this compound is a highly potent vasodilator. Its significantly lower effective concentration compared to other agents suggests a potential for therapeutic efficacy at lower doses, which could translate to a better safety profile with fewer off-target effects.
Signaling Pathway of K-ATP Channel Openers in Vasodilation
The vasodilatory effect of this compound and other K-ATP channel openers is initiated by their binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex in vascular smooth muscle cells. This binding event triggers a conformational change that opens the Kir6.x pore-forming subunit, leading to the cascade of events described above.
Experimental Protocols
The following is a detailed methodology for a typical in vitro vasodilation assay using isolated rat aorta, a common experimental model to assess the efficacy of compounds like this compound.
Isolated Rat Aorta Vasodilation Assay
1. Tissue Preparation:
- Male Wistar rats (250-300 g) are euthanized by an approved method.
- The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
- The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 2-3 mm in length.
- For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.
2. Experimental Setup:
- Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
- The lower hook is fixed, and the upper hook is connected to an isometric force transducer to record changes in tension.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
3. Vasoconstriction and Vasodilation Measurement:
- After equilibration, the viability of the rings is assessed by contracting them with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).
- Once a stable contraction plateau is reached, cumulative concentrations of the K+ channel opener (e.g., this compound) are added to the organ bath.
- The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
- A concentration-response curve is constructed, and the EC50 value is calculated using appropriate pharmacological software.
4. Data Analysis:
The relaxant effect is expressed as the percentage of inhibition of the contraction induced by the vasoconstrictor.
The EC50 values are determined from the concentration-response curves using non-linear regression analysis.
Statistical comparisons between different compounds are performed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Workflow for in vitro vasodilation assay using isolated rat aorta. Conclusion
The available evidence strongly suggests that this compound is a highly potent K-ATP channel opener with significant vasodilatory effects. Its superior potency compared to other established agents in preclinical models warrants further investigation into its therapeutic potential for cardiovascular diseases, particularly hypertension. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological profile of this compound and other related compounds.
References
- 1. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 2. Antihypertensive properties of this compound, a novel long-lasting potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo vasodilating effects of this compound, Ki1769 and Ki3005, pyridinecarboxamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
KRN4884: A Comparative Guide to its Selective Vasodilatory Effect on Coronary Vasculature
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KRN4884's performance against other vasodilators, supported by experimental data. This compound, a pyridinecarboxamidine derivative, is a potent and long-acting ATP-sensitive potassium (K-ATP) channel opener. Experimental evidence demonstrates its selective and significant vasodilatory effect on coronary arteries, suggesting its potential as a therapeutic agent for ischemic heart disease.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with other vasodilating agents.
In Vivo Hemodynamic Effects in Anesthetized Dogs
This study compared the intravenous effects of this compound with another K-ATP channel opener, levcromakalim, and two calcium channel blockers, nilvadipine and nifedipine. The data highlights the coronary selectivity of the K-ATP channel openers.[1]
| Parameter | This compound (10 µg/kg) | Levcromakalim (10 µg/kg) | Nilvadipine (10 µg/kg) | Nifedipine (10 µg/kg) |
| Mean Blood Pressure | ↓ | ↓ | ↓ | ↓ |
| Total Peripheral Resistance (TPR) | ↓ | ↓ | ↓ | ↓ |
| Coronary Vascular Resistance (CVR) | ↓↓ | ↓↓ | ↓ | ↓ |
| Coronary Blood Flow (CBF) | ↑↑ | ↑↑ | ↑ | ↑ |
| Selectivity (↓CVR vs. ↓TPR) | CVR > TPR | CVR > TPR | No significant difference | No significant difference |
| Duration of Action | Long-acting | Shorter than this compound | Similar to this compound | Shorter than this compound |
Arrow count indicates the relative magnitude of the effect. Data sourced from a comparative study in anesthetized dogs.[1]
In Vitro Vasorelaxant Effects on Human Internal Mammary Artery
This study investigated the vasorelaxant effects of this compound on human internal mammary artery segments pre-contracted with various vasoconstrictors. The data demonstrates the potent relaxant effect of this compound.[2]
| Vasoconstrictor | This compound EC50 (-log M) | Maximal Relaxation (%) |
| Angiotensin II (ANG II) | 8.54 ± 0.54 | 94.2 ± 3.2 |
| Noradrenaline (NA) | 6.14 ± 0.15 | 93.7 ± 4.1 |
| Endothelin-1 (ET-1) | 6.69 ± 0.34 | 72.9 ± 5.5 |
EC50 represents the concentration of this compound required to achieve 50% of the maximal relaxation.[2]
Experimental Protocols
In Vivo Measurement of Coronary Blood Flow in Anesthetized Dogs
This protocol outlines the methodology used to assess the hemodynamic effects of this compound and other vasodilators in an in vivo canine model.[1]
Animal Preparation:
-
Beagle dogs are anesthetized, typically with an agent like pentobarbital sodium.
-
The animals are intubated and artificially ventilated.
-
Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A thoracotomy is performed to expose the heart.
-
An electromagnetic flow probe is placed around the left anterior descending coronary artery to measure coronary blood flow.
-
Aortic blood flow is also monitored.
Drug Administration and Data Collection:
-
After a stabilization period, baseline hemodynamic parameters are recorded, including mean blood pressure, heart rate, coronary blood flow, and aortic blood flow.
-
This compound, levcromakalim, nilvadipine, or nifedipine are administered intravenously at specified doses.
-
Hemodynamic parameters are continuously recorded to determine the magnitude and duration of the effects.
-
Total peripheral resistance (TPR) and coronary vascular resistance (CVR) are calculated from the measured parameters.
In Vitro Vasoreactivity Study in Isolated Human Arteries
This protocol describes the methodology for assessing the direct vasorelaxant effects of this compound on isolated human internal mammary artery segments.
Tissue Preparation:
-
Segments of the human internal mammary artery are obtained from patients undergoing coronary artery bypass surgery.
-
The arterial segments are carefully dissected and cut into rings.
-
The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
Experimental Procedure:
-
The arterial rings are allowed to equilibrate under a resting tension.
-
The rings are pre-contracted with a vasoconstrictor agent such as noradrenaline, 5-hydroxytryptamine, angiotensin II, or endothelin-1 to induce a stable tonic contraction.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Concentration-response curves are constructed to determine the EC50 and maximal relaxation values.
-
To confirm the mechanism of action, the experiment can be repeated in the presence of a K-ATP channel blocker, such as glibenclamide.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Coronary Vascular Smooth Muscle
This compound exerts its vasodilatory effect by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and ultimately results in vasorelaxation.
Caption: this compound signaling pathway in vascular smooth muscle cells.
Experimental Workflow for In Vitro Vasoreactivity Assay
The following diagram illustrates the key steps involved in the in vitro assessment of this compound's vasodilatory properties.
Caption: Workflow for assessing this compound vasorelaxant effects in vitro.
References
- 1. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of potassium channel opener this compound on human conduit arteries used as coronary bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KRN4884 and Nilvadipine on Blood Pressure
For researchers and professionals in drug development, this guide provides a detailed comparison of the antihypertensive effects of KRN4884, a novel potassium channel opener, and nilvadipine, a dihydropyridine calcium channel blocker. This analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action, effects on cardiovascular parameters, and experimental protocols.
Mechanism of Action
The divergent mechanisms of this compound and nilvadipine underpin their distinct pharmacological profiles. This compound induces vasodilation by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, ultimately reducing intracellular calcium concentration and causing muscle relaxation.
In contrast, nilvadipine, a dihydropyridine derivative, directly blocks L-type calcium channels in vascular smooth muscle.[2][3][4][5] This inhibition of calcium influx prevents the contractile processes of these cells, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway Diagrams
Preclinical Comparative Study: this compound vs. Nilvadipine in Anesthetized Dogs
A key study provides a direct comparison of the cardiovascular effects of this compound and nilvadipine in anesthetized dogs.
Experimental Protocol
Animal Model: Anesthetized dogs were used to evaluate the hemodynamic effects of intravenously administered this compound and nilvadipine.
Drug Administration:
-
This compound was administered at doses of 3 and 10 micrograms/kg i.v.
-
Nilvadipine was administered at doses of 1-10 micrograms/kg i.v.
Hemodynamic Measurements: The following cardiovascular parameters were measured:
-
Mean Blood Pressure (MBP)
-
Total Peripheral Vascular Resistance (TPR)
-
Coronary Vascular Resistance (CVR)
-
Aortic Blood Flow (AoF)
-
Coronary Blood Flow (CBF)
-
Heart Rate (HR)
Experimental Workflow
References
- 1. Effects of this compound, a novel K+ channel opener, on ionic currents in rabbit femoral arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nilvadipine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nilvadipine: profile of a new calcium antagonist. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Nilvadipine used for? [synapse.patsnap.com]
KRN4884: A Comparative Guide to Ion Channel Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of KRN4884, a potent ATP-sensitive potassium (K-ATP) channel opener, with other ion channels. Understanding the selectivity profile of a compound is critical for predicting its therapeutic efficacy and potential off-target effects. This document summarizes available experimental data, details the methodologies used for assessment, and visualizes key pathways and workflows to support your research and development efforts.
Summary of this compound Cross-Reactivity
This compound is a novel pyridinecarboxamidine derivative that primarily targets the vascular type of K-ATP channels, which are composed of the Kir6.1 and SUR2B subunits.[1] Its primary mechanism of action involves the opening of these channels, leading to potassium efflux and hyperpolarization of the cell membrane. This action results in the relaxation of vascular smooth muscle, making it a potent vasodilator.
Available data on the cross-reactivity of this compound with other ion channels is summarized below. It is important to note that while some key channel types have been investigated, a comprehensive screening against a broad panel of ion channels is not extensively reported in the public domain.
Data Presentation: this compound Ion Channel Selectivity Profile
| Ion Channel Target | Subtype | Effect of this compound | Supporting Data | Reference |
| Primary Target | ||||
| ATP-sensitive K+ Channel (K-ATP) | Kir6.1/SUR2B (vascular) | Potent Opener | Activates 47 pS K+ channels; ~43 times more potent than levcromakalim. | [1] |
| Potassium Channels | ||||
| Delayed Rectifier K+ Channel | Not specified | No effect | No effect on delayed rectifier K+ channel currents was observed in rabbit femoral arterial myocytes. | [1] |
| Voltage-gated K+ Channels (Kv) | Not specified | Data not available | ||
| Inwardly Rectifying K+ Channels (Kir) | Other than Kir6.x | Data not available | ||
| Calcium-activated K+ Channels (KCa) | Not specified | Data not available | ||
| Calcium Channels | ||||
| Voltage-dependent Ca2+ Channel | Not specified | No effect | No effect on voltage-dependent Ca2+ channel currents was observed in rabbit femoral arterial myocytes. | [1] |
| L-type Ca2+ Channel | Not specified | Data not available | ||
| T-type Ca2+ Channel | Not specified | Data not available | ||
| Sodium Channels | ||||
| Voltage-gated Na+ Channels (Nav) | Not specified | Data not available | ||
| Chloride Channels | ||||
| Not specified | Data not available |
Experimental Protocols
The primary method for assessing the activity and selectivity of ion channel modulators like this compound is patch-clamp electrophysiology . This technique allows for the direct measurement of ion flow through channels in the cell membrane.
Whole-Cell Patch-Clamp Protocol for Assessing this compound Activity on K-ATP Channels
This protocol is adapted from studies on K-ATP channel openers in vascular smooth muscle cells.
1. Cell Preparation:
-
Isolate single smooth muscle cells from the target tissue (e.g., rabbit femoral artery) using enzymatic digestion.
-
Maintain the isolated cells in a solution that preserves their viability and electrophysiological properties.
2. Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the pipette on a micromanipulator for precise positioning.
3. Solutions:
-
External (Bath) Solution (in mM): 135 NaCl, 5.9 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA (pH adjusted to 7.2 with KOH). To study K-ATP channels, ATP can be included at physiological concentrations (e.g., 1-3 mM) to keep the channels closed, allowing for the observation of opener-induced activation.
4. Recording Procedure:
-
Establish a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit and measure ion channel currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound to determine its effect on the whole-cell current.
-
To confirm the current is through K-ATP channels, apply a known K-ATP channel blocker, such as glibenclamide (10 µM), which should reverse the effect of this compound.[1]
Protocol for Cross-Reactivity Screening (Voltage-gated Ca2+ and Delayed Rectifier K+ Channels)
1. Cell Preparation and Recording Setup:
-
Follow the same general procedures as for K-ATP channel recording.
2. Eliciting Specific Currents:
-
Voltage-gated Ca2+ Currents: Use a depolarizing voltage step from a holding potential of -80 mV to 0 mV to activate voltage-gated calcium channels. The external solution should contain a blocker of K+ channels (e.g., TEA) and Na+ channels (e.g., TTX) to isolate the Ca2+ current.
-
Delayed Rectifier K+ Currents: Use a depolarizing voltage step from a holding potential of -60 mV to +40 mV. The external solution should contain blockers of Na+ and Ca2+ channels to isolate the K+ current.
3. Data Analysis:
-
Measure the peak current amplitude before and after the application of this compound.
-
A lack of significant change in the current amplitude indicates no effect of the compound on the specific ion channel being tested.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for Ion Channel Cross-Reactivity
Caption: Workflow for assessing ion channel cross-reactivity using patch-clamp.
References
KRN4884: A Comparative Guide to its Hypotensive Effects Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the hypotensive effects of KRN4884, a novel ATP-sensitive potassium (K-ATP) channel opener, in comparison to other vasodilating agents. The information presented is collated from various preclinical studies, offering a valuable resource for researchers investigating novel antihypertensive therapies.
Mechanism of Action: K-ATP Channel Activation
This compound exerts its hypotensive effect by activating ATP-sensitive potassium channels in the vascular smooth muscle cells. This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarized state inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately leading to vasodilation and a reduction in blood pressure. This mechanism is distinct from that of calcium channel blockers like nilvadipine and nifedipine, which directly inhibit calcium influx.
In Vivo Hypotensive Effects: A Multi-Species Comparison
Studies in various animal models have demonstrated the potent and long-lasting hypotensive effects of this compound. The following tables summarize the key findings in spontaneously hypertensive rats (SHR) and anesthetized dogs, comparing this compound with other established vasodilators.
Table 1: Hypotensive Effects in Conscious Spontaneously Hypertensive Rats (SHR)
| Drug | Dose (mg/kg, p.o.) | Maximum Decrease in Mean Arterial Pressure (mmHg) | Effect on Heart Rate | Duration of Action |
| This compound | 0.5 | Significant, dose-dependent decrease | Slight increase | Long-lasting |
| 1.5 | More pronounced, dose-dependent decrease | Slight increase | Long-lasting | |
| Levcromakalim | N/A | N/A | N/A | Shorter than this compound |
| Nilvadipine | 1 | ~52 mmHg (Systolic)[1] | Not significantly affected | Similar to this compound |
| 3 | ~59 mmHg (Systolic)[1] | Not significantly affected | Similar to this compound | |
| Nifedipine | 10 | Significant decrease | Increase[2] | Shorter than this compound |
Table 2: Hypotensive Effects in Anesthetized Dogs
| Drug | Dose (µg/kg, i.v.) | Decrease in Mean Blood Pressure (MBP) | Effect on Heart Rate |
| This compound | 3 | Dose-dependent decrease[3][4] | Slight increase |
| 10 | More pronounced decrease | Slight increase | |
| Levcromakalim | 3 | Dose-dependent decrease | Not affected |
| 10 | More pronounced decrease | Not affected | |
| Nilvadipine | 1 - 10 | Dose-dependent decrease | Not affected |
| Nifedipine | 1 - 10 | Dose-dependent decrease | Not affected |
In Vitro Vasorelaxant Effects
The direct vasodilatory properties of this compound have been confirmed in isolated rat aortic rings.
Table 3: Vasorelaxant Effects on Isolated Rat Aorta
| Drug | Concentration Range (M) | Potency |
| This compound | 10⁻¹⁰ - 10⁻⁵ | Produces concentration-dependent relaxation |
| Levcromakalim | N/A | Less potent than this compound |
| Nilvadipine | N/A | More potent than this compound |
| Nifedipine | N/A | Potency varies depending on experimental conditions |
Note: Specific IC50 values for direct comparison were not consistently available across all searched studies. N/A indicates data not available from the provided search results.
Experimental Protocols
Measurement of Blood Pressure in Conscious Rats
The hypotensive effects of this compound and comparator drugs in conscious rats are typically evaluated using telemetry or the tail-cuff method.
Telemetry Method:
-
Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta of the rat under anesthesia. The transmitter body is secured in the abdominal cavity.
-
Recovery: Animals are allowed to recover from surgery for a minimum of one week to ensure stabilization of blood pressure and return to normal circadian rhythms.
-
Data Acquisition: Blood pressure is continuously monitored and recorded wirelessly. This method allows for the assessment of drug effects without the stress of handling or restraint.
Tail-Cuff Method:
-
Acclimatization: Rats are accustomed to the restraining device and tail cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Procedure: The rat is placed in a restrainer, and a cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to occlude blood flow and then slowly deflated.
-
Measurement: Systolic blood pressure is recorded as the pressure at which the pulse reappears.
Isolated Aortic Ring Preparation
The direct vasorelaxant effects are assessed using isolated aortic rings in an organ bath system.
-
Aorta Excision: The thoracic aorta is carefully excised from a euthanized rat and placed in cold Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue, and 2-3 mm wide rings are cut.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride or phenylephrine.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound or comparator drugs are added to the organ bath to elicit concentration-response curves for relaxation.
Visualizing the Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. [Effects of nifedipine controlled release on blood pressure and heart rate of spontaneously hypertensive rats. Comparison with nifedipine standard and with amlodipine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of verapamil and nifedipine on systemic hemodynamics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma concentrations and hemodynamic effects of nifedipine: a study in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine [pubmed.ncbi.nlm.nih.gov]
KRN4884: A Comparative Benchmarking Analysis Against Established Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel potassium channel opener, KRN4884, against established vasodilators, including the fellow potassium channel opener levcromakalim and the calcium channel blockers nilvadipine and nifedipine. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to offer an objective assessment of this compound's pharmacological profile.
Mechanism of Action: KATP Channel Opening
This compound is a pyridinecarboxamidine derivative that exerts its vasodilatory effect by opening ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[2]
Comparative Efficacy and Potency
In Vitro Vasorelaxant Effects
Studies on isolated rat aortas have demonstrated the potent vasorelaxant properties of this compound. When compared to other vasodilators, this compound exhibits a significantly higher potency than the potassium channel opener levcromakalim. However, its potency is less than that of the calcium channel blocker nilvadipine.
| Compound | Mechanism of Action | Relative Potency (vs. Levcromakalim) | Relative Potency (vs. Nilvadipine) |
| This compound | KATP Channel Opener | ~26-fold more potent | ~10-fold less potent |
| Levcromakalim | KATP Channel Opener | - | Not directly compared |
| Nilvadipine | Calcium Channel Blocker | Not directly compared | - |
| Nifedipine | Calcium Channel Blocker | Not directly compared | Not directly compared |
Table 1: In Vitro Potency Comparison in Isolated Rat Aorta.
In Vivo Hemodynamic Effects
In vivo studies in anesthetized dogs and spontaneously hypertensive rats have further elucidated the cardiovascular effects of this compound in comparison to other vasodilators.
| Parameter | This compound | Levcromakalim | Nilvadipine | Nifedipine |
| Mean Blood Pressure | Dose-dependent decrease[3] | Dose-dependent decrease[3] | Dose-dependent decrease[3] | Dose-dependent decrease |
| Heart Rate | Slight increase | No significant effect | No significant effect | No significant effect |
| Total Peripheral Resistance | Decrease | Decrease | Decrease | Decrease |
| Coronary Vascular Resistance | Greater decrease than TPR | Greater decrease than TPR | No significant difference from TPR | No significant difference from TPR |
| Duration of Hypotensive Action | Long-lasting, longer than levcromakalim and nifedipine, similar to nilvadipine | Shorter than this compound and nilvadipine | Similar to this compound | Shorter than this compound and nilvadipine |
Table 2: In Vivo Cardiovascular Effects in Anesthetized Dogs.
| Compound | Dose (i.v.) | Effect on Mean Blood Pressure | Effect on Heart Rate |
| This compound | 30 and 50 µg/kg | Significant decrease | No significant effect |
| Levcromakalim | 100 and 300 µg/kg | Significant decrease | No significant effect |
| Nilvadipine | 100 and 300 µg/kg | Significant decrease | Decrease |
Table 3: Hemodynamic Effects in Anesthetized Rats.
Experimental Protocols
Isolated Rat Aorta Vasorelaxation Assay
This in vitro method is used to assess the direct vasorelaxant effects of compounds on vascular smooth muscle.
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.0).
-
The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a 95% O2 - 5% CO2 gas mixture.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
The viability of the aortic rings is assessed by contracting them with phenylephrine (1 µM) or KCl (60 mM).
-
After washing and returning to baseline, the rings are pre-contracted with a submaximal concentration of phenylephrine or KCl.
-
Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound, levcromakalim, nilvadipine, or nifedipine) are added to the organ bath to elicit relaxation.
-
The relaxant responses are expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
In Vivo Blood Pressure Measurement in Anesthetized Rats
This in vivo protocol is used to evaluate the systemic hemodynamic effects of vasodilators.
-
Animal Preparation:
-
Male spontaneously hypertensive rats or normotensive Wistar rats are anesthetized with an appropriate agent (e.g., urethane and α-chloralose).
-
The trachea is cannulated to ensure a clear airway.
-
The right carotid artery is cannulated with a polyethylene catheter filled with heparinized saline for blood pressure measurement.
-
The right jugular vein is cannulated for intravenous administration of test compounds.
-
-
Hemodynamic Monitoring:
-
The arterial catheter is connected to a pressure transducer to continuously record blood pressure.
-
Heart rate is derived from the blood pressure waveform.
-
The animal's body temperature is maintained at 37°C using a heating pad.
-
-
Experimental Procedure:
-
After a stabilization period, baseline blood pressure and heart rate are recorded.
-
Test compounds (this compound, levcromakalim, nilvadipine) are administered intravenously at various doses.
-
Changes in mean arterial pressure and heart rate are recorded and analyzed.
-
Conclusion
This compound is a potent KATP channel opener with a long-lasting vasodilatory effect. In preclinical models, it demonstrates greater in vitro potency than levcromakalim and a sustained in vivo hypotensive effect comparable to nilvadipine. Its distinct cardiovascular profile, characterized by a preferential effect on coronary vasculature and a slight increase in heart rate, differentiates it from both fellow potassium channel openers and calcium channel blockers. These findings highlight this compound as a compound of interest for further investigation in the management of cardiovascular diseases.
References
- 1. Effects of this compound (a novel K+ channel opener), levcromakalim, nilvadipine and propranolol on endothelin-1-induced heart disorders in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the potassium channel openers this compound and levcromakalim on the contraction of rat aorta induced by A23187, compared with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel K channel opener, on the cardiovascular system in anesthetized dogs: a comparison with levcromakalim, nilvadipine, and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of KRN4884: A Comprehensive Guide for Laboratory Professionals
The proper handling and disposal of the potassium channel activator KRN4884 are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. As a research chemical, this compound should be managed as hazardous waste unless a comprehensive safety data sheet (SDS) explicitly states otherwise. This guide provides a step-by-step operational plan for the safe disposal of this compound and associated contaminated materials in a research environment.
Immediate Safety and Handling Protocols
Before initiating any procedure that will generate this compound waste, it is crucial to implement appropriate engineering controls and utilize personal protective equipment (PPE) to minimize exposure.
Engineering Controls: All work involving this compound should be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols. An ANSI-approved eyewash station and a safety shower must be readily accessible.
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from splashes.
Waste Characterization and Segregation
Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste should be categorized and collected based on its physical state and potential for reaction with other chemicals.
| Waste Stream | Description | Recommended Container Type |
| Solid this compound Waste | Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, filter paper). | Labeled, sealable, chemically resistant container. |
| Liquid this compound Waste | Solutions containing this compound, rinsate from cleaning contaminated glassware. | Labeled, sealable, chemically resistant container (e.g., HDPE or glass). |
| Contaminated Sharps | Needles, syringes, or broken glass contaminated with this compound. | Puncture-resistant sharps container labeled as "Chemically Contaminated Sharps".[1] |
| Aqueous Waste | Dilute aqueous solutions containing this compound. | Labeled, sealable, chemically resistant container. Separate from organic solvent waste.[2] |
| Non-Halogenated Solvents | Organic solvents (e.g., ethanol, methanol) containing this compound. | Labeled, sealable, chemically resistant solvent waste container. |
| Halogenated Solvents | Halogenated organic solvents (e.g., dichloromethane) containing this compound. | Labeled, sealable, chemically resistant solvent waste container. |
This table provides a general framework. Always consult your institution's specific waste management guidelines.
Step-by-Step Disposal Procedure
The disposal of this compound must not be done via standard drains or trash.[3] It must be collected and managed as hazardous chemical waste.
-
Waste Collection:
-
Container Management:
-
Container Specifications: Use containers that are chemically compatible with this compound and can be securely sealed to prevent leaks or vapor escape. The original product container may be used if it is in good condition.
-
Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first piece of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The accumulation start date
-
An indication of the hazards (e.g., toxic)
-
-
Container Status: Keep waste containers closed at all times except when adding waste.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste containers in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA must have secondary containment to capture any potential leaks.
-
Do not accumulate more than 55 gallons of total hazardous waste in an SAA.
-
-
Waste Pickup and Disposal:
-
Once a waste container is full, or if you are approaching the storage time limit (typically 6 to 12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of hazardous chemicals via the sink or in the regular trash.
-
Experimental Protocol: Decontamination of Glassware
This protocol outlines the standard procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse (in a fume hood):
-
Rinse the glassware three times with a suitable solvent in which this compound is soluble. This rinsate must be collected as hazardous waste.
-
-
Washing:
-
After the initial solvent rinse, wash the glassware with laboratory detergent and water.
-
-
Final Rinse:
-
Rinse the glassware with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Emergency Spill Response
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment:
-
For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Place the absorbent material in a designated hazardous waste container.
-
-
Decontaminate:
-
Clean the spill area with soap and water.
-
-
Report:
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
This compound Disposal Workflow
Caption: this compound waste disposal and spill response workflow.
This comprehensive guide provides a robust framework for the safe handling and disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific guidelines and the manufacturer's safety data sheet for the most accurate and detailed information.
References
Personal protective equipment for handling KRN4884
Disclaimer: This document provides essential safety and logistical information for handling KRN4884 based on general laboratory safety protocols for research chemicals. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance is based on best practices for handling novel small molecule compounds of unknown toxicity. Researchers must supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Given the absence of specific toxicological data for this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4][5]
| PPE Category | Specification | Purpose | Operational Notes |
| Hand Protection | Double-gloving with nitrile gloves (inner) and chemical-resistant gloves (outer) such as butyl rubber or Viton™. | To prevent skin contact with the compound. | Change outer gloves immediately upon contamination. Regularly inspect gloves for signs of degradation or puncture. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect eyes from splashes of solutions containing this compound. | Must be worn at all times when handling the compound in liquid or solid form. |
| Face Protection | Full-face shield. | To provide an additional layer of protection against splashes to the entire face. | To be worn over safety goggles when there is a significant risk of splashing (e.g., preparing stock solutions, large-scale reactions). |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and personal clothing from contamination. | Lab coats should be buttoned completely and removed before leaving the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator with P100 particulate filters for handling the solid compound. An organic vapor cartridge may be necessary if working with volatile solutions. | To prevent inhalation of the compound in powdered form or as an aerosol. | Use of a respirator requires enrollment in a respiratory protection program, including fit testing. Work with the solid compound should be performed in a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | To protect feet from spills and falling objects. | Shoes should fully cover the feet. |
Operational and Disposal Plans
Safe handling and disposal are critical to laboratory safety. The following procedural steps provide a direct guide for operational questions.
2.1. Handling Procedures
-
Preparation: Before handling this compound, ensure that a designated work area within a certified chemical fume hood is prepared. All necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers must be readily accessible.
-
Weighing: When weighing the solid compound, perform this task within the chemical fume hood to minimize the risk of inhalation. Use anti-static weighing dishes if necessary.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
2.2. Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. chapman.edu [chapman.edu]
- 3. youtube.com [youtube.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
